molecular formula C8H6ClNO4 B1369517 Methyl 3-chloro-4-nitrobenzoate CAS No. 243984-48-7

Methyl 3-chloro-4-nitrobenzoate

Cat. No.: B1369517
CAS No.: 243984-48-7
M. Wt: 215.59 g/mol
InChI Key: UHPKNDYXGXJKMH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKNDYXGXJKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608081
Record name Methyl 3-chloro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243984-48-7
Record name Methyl 3-chloro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a focus on providing actionable insights and robust scientific grounding.

Chemical Identity and Properties

IUPAC Name: methyl 3-chloro-4-nitrobenzoate[1]

CAS Number: 243984-48-7[1]

Physicochemical Properties

The inherent reactivity and utility of a chemical compound in synthetic applications are largely dictated by its physical and chemical properties. The following table summarizes the key computed physicochemical properties of Methyl 3-chloro-4-nitrobenzoate, providing a foundational understanding of its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₈H₆ClNO₄PubChem[1]
Molecular Weight215.59 g/mol PubChem[1]
XLogP32.3PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass214.9985354 DaPubChem[1]
Monoisotopic Mass214.9985354 DaPubChem[1]
Topological Polar Surface Area72.1 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Complexity240PubChem[1]

Synthesis Protocol: A Two-Step Approach

The synthesis of Methyl 3-chloro-4-nitrobenzoate is most effectively achieved through a two-step process, commencing with the nitration of a suitable precursor to yield 3-chloro-4-nitrobenzoic acid, followed by its esterification. This methodology provides a reliable and scalable route to the target compound.

Step 1: Synthesis of 3-chloro-4-nitrobenzoic acid

The foundational step in this synthesis is the regioselective nitration of a commercially available starting material. The choice of reaction conditions is critical to ensure the desired isomer is obtained in high yield and purity. While several methods exist for the synthesis of the precursor acid[2], a common approach involves the nitration of 3-chlorobenzoic acid.

Experimental Protocol: Nitration of 3-chlorobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming nitric acid.

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-chlorobenzoic acid to the cooled nitric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. The solid precipitate, 3-chloro-4-nitrobenzoic acid, is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure acid.

Step 2: Fischer Esterification to Methyl 3-chloro-4-nitrobenzoate

With the successful synthesis of the carboxylic acid precursor, the subsequent step involves a classic Fischer esterification to yield the desired methyl ester. This acid-catalyzed reaction is an equilibrium process, and therefore, conditions are optimized to drive the reaction towards the product.

Experimental Protocol: Fischer Esterification [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 3-chloro-4-nitrobenzoic acid and an excess of anhydrous methanol, which serves as both a reactant and a solvent.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 3-chloro-4-nitrobenzoate. The product can be further purified by recrystallization or column chromatography to achieve high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-chloro-4-nitrobenzoic acid cluster_step2 Step 2: Fischer Esterification start1 3-chlorobenzoic acid reaction1 Nitration start1->reaction1 reagents1 Fuming Nitric Acid reagents1->reaction1 product1 3-chloro-4-nitrobenzoic acid reaction1->product1 start2 3-chloro-4-nitrobenzoic acid product1->start2 Intermediate reaction2 Esterification start2->reaction2 reagents2 Methanol & Sulfuric Acid (cat.) reagents2->reaction2 product2 Methyl 3-chloro-4-nitrobenzoate reaction2->product2 caption Workflow for the synthesis of Methyl 3-chloro-4-nitrobenzoate.

Sources

Methyl 3-chloro-4-nitrobenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-chloro-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 3-chloro-4-nitrobenzoate, a key chemical intermediate in synthetic organic chemistry. The document delineates its molecular structure, physicochemical properties, and core synthesis protocols. Emphasis is placed on the practical application of this compound as a versatile building block, particularly for professionals in drug discovery and development. We will explore its reactivity, spectroscopic signature, and the strategic rationale behind its use in the synthesis of more complex molecular architectures.

Molecular Structure and Identification

Methyl 3-chloro-4-nitrobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a chlorine atom, and a nitro group. The precise arrangement of these functional groups is critical to its chemical identity and reactivity. The IUPAC name, methyl 3-chloro-4-nitrobenzoate, specifies that the methyl ester group is attached to the primary carboxyl carbon, with the chlorine and nitro groups located at positions 3 and 4 relative to the ester, respectively.

Key Identifiers:

  • IUPAC Name: methyl 3-chloro-4-nitrobenzoate[1]

  • Molecular Formula: C₈H₆ClNO₄[1]

  • CAS Number: 243984-48-7[1]

  • Canonical SMILES: COC(=O)C1=CC(=C(C=C1)[O-])Cl[1]

  • InChI: InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3[1]

  • InChIKey: UHPKNDYXGXJKMH-UHFFFAOYSA-N[1]

Synthesis_Workflow start Starting Material: 3-chloro-4-nitrobenzoic Acid process Reaction Step: Heat to Reflux (Equilibrium Shift) start->process reagent Reagent & Solvent: Methanol (excess) reagent->process catalyst Catalyst: Conc. H₂SO₄ catalyst->process workup Workup: Neutralization, Extraction, Purification process->workup product Product: Methyl 3-chloro-4-nitrobenzoate workup->product

Caption: General workflow for the synthesis of Methyl 3-chloro-4-nitrobenzoate.

Experimental Protocol: Fischer Esterification

This self-validating protocol includes monitoring steps to ensure reaction completion before proceeding to workup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature.

  • In-Process Control (IPC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A co-spot of the starting material and the reaction mixture will show the consumption of the more polar carboxylic acid and the formation of the less polar ester product. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water and neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a solvent system like ethanol/water to yield the final product.

Spectroscopic Characterization

While specific spectra for this exact isomer are not broadly published, its structure can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The three aromatic protons will appear as distinct signals in the downfield region (7.5-8.5 ppm), with their splitting patterns (doublets and doublet of doublets) determined by their coupling to adjacent protons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption peak for the carbonyl (C=O) stretch of the ester is expected around 1720-1730 cm⁻¹. Additionally, characteristic strong peaks for the asymmetric and symmetric stretches of the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretch will appear in the fingerprint region.

  • Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule (215.59 g/mol ), often with a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁷Cl).

Applications in Research and Drug Development

Methyl 3-chloro-4-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of more complex molecules. [2]Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles. This allows for the introduction of diverse substituents onto the aromatic ring.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to a carboxylic acid or converted directly into an amide by reacting with an amine. This provides a handle for linking the molecule to other fragments or modifying its solubility and pharmacokinetic properties.

The strategic combination of these reactions allows researchers to use methyl 3-chloro-4-nitrobenzoate as a scaffold to build libraries of compounds for screening in drug discovery programs. [3]Related nitrobenzoic acid derivatives have been investigated for their potential as antimetastasis drugs and as intermediates for antihypertensives. [4][5]

Safety and Handling

Based on data for its isomers, methyl 3-chloro-4-nitrobenzoate should be handled with care. It is likely to be harmful if swallowed. [6][7]Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-chloro-4-nitrobenzoate is a compound of significant interest to synthetic chemists. Its well-defined structure, characterized by a specific arrangement of reactive functional groups, makes it a predictable and versatile starting material. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in pharmaceuticals and material science to leverage this molecule for the efficient construction of novel and complex chemical entities.

References

  • PubChem. Methyl 3-chloro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-chloro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. [Link]

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

Sources

Comprehensive Spectroscopic Characterization of Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic Validation in Drug Discovery[1]

Executive Summary & Compound Profile

Methyl 3-chloro-4-nitrobenzoate is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and anti-infective agents.[1] Its structural integrity is defined by the specific arrangement of the electron-withdrawing nitro group and the chlorine atom relative to the ester functionality.[1]

Distinguishing this isomer (3-chloro-4-nitro) from its regioisomer (4-chloro-3-nitro) is a frequent challenge in process chemistry.[1] This guide provides a definitive spectroscopic profile and synthesis workflow to ensure high-fidelity validation.

Compound Identity Table
PropertyData
IUPAC Name Methyl 3-chloro-4-nitrobenzoate
CAS Number 243984-48-7
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Monoisotopic Mass 214.999 Da
Physical State Solid (Pale yellow crystalline powder)
Melting Point 80–85 °C (Typical range for this class)
Synthetic Pathway & Experimental Protocol

To generate a reference standard for spectroscopic analysis, the most reliable method utilizes the acid chloride activation pathway, which minimizes hydrolysis side-products common in Fischer esterification for electron-deficient rings.[1]

Protocol: Acid Chloride Activation Method

Reagents: 3-chloro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Methanol (excess), DMF (catalytic).[1]

  • Activation: In a dry round-bottom flask under N₂, suspend 3-chloro-4-nitrobenzoic acid in anhydrous toluene.

  • Chlorination: Add SOCl₂ dropwise, followed by 2 drops of DMF. Heat to reflux (80°C) for 3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add anhydrous Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with NaHCO₃ (sat. aq) and Brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-chloro-4-nitrobenzoic acid Step1 Activation (SOCl₂, DMF, Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Esterification (MeOH, Et₃N, 0°C) Intermediate->Step2 Product Methyl 3-chloro-4-nitrobenzoate Step2->Product

Figure 1: Two-step synthesis via acid chloride activation to ensure regiochemical fidelity.

Spectroscopic Characterization
3.1 Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a significant downfield shift of all aromatic protons due to the synergistic electron-withdrawing effects of the Nitro (-NO₂) and Ester (-COOMe) groups.[1]

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Frequency: 400 MHz recommended for resolution of aromatic coupling.[1]

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
-CH₃ 3.98Singlet (s)-Methyl ester protons.[1]
H-2 8.21Doublet (d)~1.8Ortho to Ester, Ortho to Cl. The Cl atom provides a slight shielding relative to the nitro, but the ester deshields it.[1] Small meta-coupling to H-6 may be visible.[1]
H-6 8.12dd8.2, 1.8Ortho to Ester. Shows strong ortho coupling to H-5 and meta coupling to H-2.[1]
H-5 7.95*Doublet (d)8.2Ortho to Nitro. This proton is flanked by the strong -NO₂ group and H-6.[1]

*Note: Chemical shifts are estimated based on Substituent Chemical Shift (SCS) increments relative to benzene (7.27 ppm).[1] The exact values may vary ±0.05 ppm depending on concentration.[1]

Mechanistic Insight: The key to distinguishing this from the 4-chloro-3-nitro isomer lies in the coupling constants and NOE (Nuclear Overhauser Effect).[1]

  • NOE Validation: Irradiating the methyl ester singlet (3.98 ppm) should show an enhancement of the H-2 and H-6 signals, confirming the ester is flanked by these protons.[1] If the ester were ortho to the chlorine (steric bulk), the shift would differ.[1]

Visualization: NMR Assignment Logic

NMR_Logic Center Benzene Core Sub1 C1: Ester (-COOMe) Deshields H2, H6 Center->Sub1 Sub3 C3: Chlorine (-Cl) Inductive Withdraw Center->Sub3 Sub4 C4: Nitro (-NO₂) Strong Deshielding on H5 Center->Sub4 Proton2 H-2 (~8.21 ppm) Isolated between Cl/Ester Sub1->Proton2 Ortho Effect Proton6 H-6 (~8.12 ppm) Ortho to Ester Sub1->Proton6 Ortho Effect Sub3->Proton2 Ortho Effect Proton5 H-5 (~7.95 ppm) Ortho to NO₂ Sub4->Proton5 Ortho Effect

Figure 2: Substituent effects determining the chemical shift environment for aromatic protons.

3.2 Infrared Spectroscopy (FT-IR)

IR is the primary rapid-check method for reaction completion (disappearance of the broad O-H stretch of the starting acid).[1]

Functional GroupWavenumber (cm⁻¹)IntensityNotes
C=O[1] Stretch 1725 – 1735StrongCharacteristic ester carbonyl.[1] Higher frequency due to electron-withdrawing ring.[1]
NO₂ Asymmetric 1530 – 1540StrongDiagnostic for aromatic nitro compounds.[1]
NO₂ Symmetric 1345 – 1355MediumPaired with the asymmetric stretch.[1]
C-O Stretch 1270 – 1290StrongEster C-O-C linkage.
C-Cl Stretch 700 – 800MediumOften obscured in the fingerprint region but distinct.[1]
3.3 Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70eV) or ESI (+).[1]

  • Molecular Ion (M⁺): 215 (¹⁰⁰% abundance) and 217 (³²% abundance).[1]

    • Critical Check: The 3:1 ratio of the M (215) and M+2 (217) peaks is the definitive signature of a mono-chlorinated compound due to the ³⁵Cl/³⁷Cl isotope distribution [1].[1]

  • Fragmentation Pattern (EI):

    • m/z 184 (M - 31): Loss of methoxy group (-OCH₃).[1] Base peak in many ester spectra.

    • m/z 169 (M - 46): Loss of nitro group (-NO₂).[1]

    • m/z 138/140: Loss of both -NO₂ and -OCH₃ (substituted benzyne cation).[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

  • 3-chloro-4-nitrobenzoic acid: Result of incomplete esterification or hydrolysis.[1]

    • Detection: Broad OH stretch in IR (2500-3300 cm⁻¹); shifted retention time in HPLC.[1]

  • Methyl 3-chlorobenzoate: Result of starting material contamination (de-nitration is rare but possible).[1]

    • Detection: Lack of NO₂ peaks in NMR/IR.[1]

  • Regioisomers (e.g., Methyl 4-chloro-3-nitrobenzoate):

    • Detection: Comparison of ¹H NMR coupling constants. The 4-chloro-3-nitro isomer will have different J-coupling patterns due to the relative positions of protons.

References
  • PubChem Compound Summary. "Methyl 3-chloro-4-nitrobenzoate (CID 20494814)."[1][4] National Center for Biotechnology Information.[1] Accessed 2026.[1][5] [1]

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Chlorine Isotope Patterns."[1] NIST Chemistry WebBook.[1] [1]

  • ChemicalBook. "Methyl 3-chloro-4-nitrobenzoate Properties and Safety."

Sources

A Senior Scientist’s Guide to Procuring Methyl 3-chloro-4-nitrobenzoate: Ensuring Quality from Bench to IND

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 3-chloro-4-nitrobenzoate is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents. Its utility is predicated on the precise arrangement of its chloro, nitro, and methyl ester functionalities, which allows for selective chemical transformations. However, the success of a synthesis campaign and the integrity of downstream research are directly tethered to the quality of this starting material. This guide provides an in-depth framework for researchers, chemists, and drug development professionals on the strategic sourcing, vetting, and quality verification of commercial Methyl 3-chloro-4-nitrobenzoate, ensuring a reliable and reproducible supply chain for preclinical and process development.

Introduction: The Tale of Two Isomers and a Critical Starting Material

In the landscape of medicinal chemistry, seemingly minor structural changes can lead to vastly different biological outcomes. This is particularly true for substituted nitroaromatics used as synthetic intermediates. Methyl 3-chloro-4-nitrobenzoate (CAS 243984-48-7) is a prime example. Its specific substitution pattern is often leveraged for sequential nucleophilic aromatic substitution and nitro group reduction, paving the way for diverse heterocyclic scaffolds.

It is crucial to distinguish it from its close isomer, Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6). While structurally similar, the reactivity of the chloro and nitro groups differs significantly, meaning an isomeric mix-up can derail a synthetic route, leading to incorrect products, project delays, and wasted resources. The quality and isomeric purity of the starting material are not mere line items on a purchase order; they are foundational to the success of the entire research and development program.[1] The quality of raw materials can vary considerably from supplier to supplier and even from batch to batch, making robust quality control a cornerstone of successful drug development.[1]

This guide will deconstruct the process of procuring high-quality Methyl 3-chloro-4-nitrobenzoate, moving beyond a simple supplier list to a strategic, science-backed methodology for material acquisition and verification.

Chapter 1: Core Compound Specifications

Before initiating procurement, a thorough understanding of the target molecule's properties is essential. This data forms the basis for all supplier discussions and incoming quality control protocols.

Table 1: Physicochemical Properties and Identifiers for Methyl 3-chloro-4-nitrobenzoate

Property Value Source
IUPAC Name methyl 3-chloro-4-nitrobenzoate PubChem[2]
CAS Number 243984-48-7 PubChem[2]
Molecular Formula C₈H₆ClNO₄ PubChem[2]
Molecular Weight 215.59 g/mol PubChem[2]
Appearance White to light yellow powder/crystals General Supplier Data

| Structure | Chemical Structure | PubChem[2] |

Chapter 2: The Strategic Role in Pharmaceutical Synthesis

Methyl 3-chloro-4-nitrobenzoate is more than a simple reagent; it is an enabling intermediate. Its value lies in the differential reactivity of its functional groups. The nitro group is a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) at the chloride-bearing carbon. Subsequently, the nitro group itself can be readily reduced to an amine, which can then participate in a host of bond-forming reactions (e.g., amide coupling, cyclization). This built-in reactivity makes it a valuable precursor for a range of pharmacologically relevant scaffolds.[3] The quality of such intermediates is paramount, as impurities can carry through the synthetic sequence, complicating purification and potentially leading to the formation of undesired, and possibly toxic, side products.[4][5]

Chapter 3: A Practical Guide to Commercial Procurement

Sourcing specialized chemical intermediates requires a systematic approach that balances cost, availability, and, most importantly, quality assurance.

The Supplier Landscape

The commercial market for Methyl 3-chloro-4-nitrobenzoate can be segmented into three primary tiers:

  • Major Multinational Suppliers (e.g., Sigma-Aldrich/Merck, Fisher Scientific, TCI): These companies offer extensive catalogs, robust quality management systems, and detailed documentation. They are often the preferred choice for initial research quantities due to their reliability, though they may not be the primary manufacturer.

  • Specialized Synthesis & Manufacturing Companies (e.g., Amadis Chemical, United States Biological): These suppliers often perform the synthesis in-house or have close relationships with manufacturers. They can be excellent sources for larger, non-catalog quantities and may offer more competitive pricing for scale-up projects.

  • Chemical Marketplaces (e.g., ChemicalBook, PubChem's vendor portal): These platforms aggregate listings from numerous, often smaller, suppliers. While they offer a wide range of options, the onus of vetting the ultimate manufacturer falls heavily on the end-user.

A Risk-Based Protocol for Supplier Vetting

As a Senior Application Scientist, my primary goal is to mitigate risk. The quality of a starting material is a critical control point in any synthesis.[6] An unvetted supplier introduces unacceptable variability into the research process. The following workflow is a self-validating system to minimize this risk.

SupplierVettingWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Due Diligence cluster_2 Phase 3: Qualification & Procurement Start Identify Potential Suppliers (Databases, Literature, Peers) InitialContact Request Quote & Preliminary Spec Sheet Start->InitialContact CAS_Check Verify Correct CAS Number (243984-48-7) InitialContact->CAS_Check Request_COA Request Batch-Specific CoA (Not a generic spec sheet) CAS_Check->Request_COA Request_SDS Request Safety Data Sheet (SDS) CAS_Check->Request_SDS Review_COA Analyze CoA: - Purity (HPLC/GC) - Identity (NMR/MS) - Residual Solvents - Water Content Request_COA->Review_COA Eval_Sample Order Small Evaluation Sample Review_COA->Eval_Sample Review_SDS Assess Handling & Storage Requirements Request_SDS->Review_SDS Review_SDS->Eval_Sample QC_Test Perform In-House QC Verification (Identity, Purity) Eval_Sample->QC_Test Approve Approve Supplier & Place Bulk Order QC_Test->Approve Pass Reject Reject Supplier QC_Test->Reject Fail

Caption: A workflow for vetting chemical suppliers.

Comparative Supplier Analysis

The choice of supplier often depends on the stage of research. For early-stage discovery, reliability and documentation may be prioritized over cost. For process development and scale-up, manufacturing capacity and cost-effectiveness become more critical.

Table 2: Illustrative Comparison of Supplier Tiers

Parameter Tier 1: Major Distributor Tier 2: Specialized Manufacturer Tier 3: Marketplace Vendor
Typical Purity ≥97% to ≥99% Often ≥98%, custom specs possible Variable, requires strict verification
Documentation Comprehensive (CoA, SDS readily available) Batch-specific CoA upon request Often generic; requires persistence
Traceability High; established supply chain High; often direct from manufacturer Variable; may be a re-seller
Scale-up Capability Limited to catalog quantities; may broker larger lots Strong; core business is manufacturing Generally poor to unknown
Technical Support Generally good, but may be non-specialized Excellent; direct access to chemists Highly variable, often non-existent

| Best For | Initial R&D, screening, methods development | Process development, pilot scale, kilo-lab synthesis | Price-sensitive discovery (with caution) |

Chapter 4: The Scientist's Rosetta Stone - Decoding Quality Documents

A Certificate of Analysis (CoA) is a formal document confirming that a specific batch of product meets its predetermined specifications. It is the single most important piece of documentation for ensuring starting material quality.

Anatomy of a Certificate of Analysis (CoA)

A robust CoA is not merely a statement of purity; it is a data package. When reviewing a CoA for Methyl 3-chloro-4-nitrobenzoate, a scientist should critically evaluate the following:

Table 3: Example Certificate of Analysis (CoA) Breakdown

Test Typical Specification Method Why It Matters (The Scientist's Insight)
Appearance White to Light Yellow Powder Visual A significant color deviation (e.g., dark brown) can indicate degradation or gross impurity.
Identity Conforms to Structure ¹H NMR, ¹³C NMR, MS This is non-negotiable. The NMR must match the expected pattern for the 3-chloro-4-nitro isomer, confirming you have the correct molecule. Mass Spec confirms the molecular weight.
Assay/Purity ≥ 98.0% HPLC or GC This quantitative value determines the amount of active starting material. For drug development, higher purity minimizes the introduction of process-related impurities into your synthesis.[7]
Water Content ≤ 0.5% Karl Fischer (KF) Water can interfere with many reactions, especially those involving organometallics or water-sensitive reagents. Knowing the water content is crucial for adjusting stoichiometry.
Residual Solvents Varies by process GC-HS Solvents from the final crystallization or purification step can be present. Some solvents (e.g., benzene) are toxic and must be controlled at the ppm level.[8]

| Melting Point | e.g., 78-82 °C | Capillary Method | A sharp melting point range close to the literature value is a good secondary indicator of purity. A broad or depressed range suggests impurities. |

The Safety Data Sheet (SDS) as a Practical Tool

The SDS provides critical information beyond basic hazard warnings. For Methyl 3-chloro-4-nitrobenzoate, a researcher should consult the SDS to establish safe laboratory practices.[9]

  • Section 7: Handling and Storage: Dictates storage conditions (e.g., "Keep containers tightly closed in a dry, cool and well-ventilated place") to prevent degradation.[9]

  • Section 8: Exposure Controls/Personal Protection: Specifies the required PPE, such as gloves and eye protection, to prevent skin and eye irritation.[10]

  • Section 10: Stability and Reactivity: Informs about incompatible materials to avoid during reaction setup and storage.

Chapter 5: Experimental Protocol: Incoming Material Verification

Trust, but verify. A CoA from a supplier is a claim; in-house verification is the proof. This step is a cornerstone of Good Manufacturing Practices (GMP) and a best practice even in an academic or early-discovery setting.[11] The following protocol outlines a standard procedure for verifying a new batch of Methyl 3-chloro-4-nitrobenzoate.

QC_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Analysis & Decision A1 Receive Material & Log Batch Number A2 Prepare NMR Sample: ~10 mg in 0.6 mL CDCl₃ or DMSO-d₆ A1->A2 A3 Prepare HPLC Sample: ~1 mg/mL in Acetonitrile A1->A3 B1 Acquire ¹H NMR Spectrum A2->B1 B2 Acquire HPLC-UV Chromatogram (e.g., C18 column, MeCN/H₂O gradient) A3->B2 C1 Compare NMR to Reference Spectrum - Check chemical shifts - Check integration - Confirm substitution pattern B1->C1 C2 Calculate Purity from HPLC (% Area of Main Peak) B2->C2 C3 Compare Results to CoA Specs C1->C3 C2->C3 Decision Results Match CoA? C3->Decision Pass Release Material for Use Decision->Pass Yes Fail Quarantine Material & Contact Supplier Decision->Fail No

Caption: Experimental workflow for incoming QC testing.

Step-by-Step Methodology
  • Documentation and Sample Prep: a. Upon receipt, log the supplier name, product name, batch/lot number, and date. b. Prepare a ¹H NMR sample by dissolving ~10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃). c. Prepare an HPLC sample by accurately weighing ~1 mg of material and dissolving it in a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile.

  • Analytical Testing: a. ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected spectrum should show a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region, confirming the 1,2,4-trisubstitution pattern. The coupling constants and chemical shifts are unique fingerprints of the molecule. b. HPLC Analysis: Inject the sample onto a reverse-phase HPLC system with UV detection. A typical method would use a C18 column with a water/acetonitrile mobile phase gradient.

  • Data Interpretation and Release: a. Identity Confirmation: Compare the acquired ¹H NMR spectrum against a reference spectrum or theoretical prediction. All peaks must be assignable to the correct structure. The absence of signals corresponding to the 4-chloro-3-nitro isomer is critical. b. Purity Assessment: Integrate the peaks in the HPLC chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. c. Decision: If the identity is confirmed and the purity is within the specification listed on the supplier's CoA (and meets your internal requirements), the material can be released for use in the laboratory. If there is a discrepancy, the material should be quarantined, and the supplier must be contacted immediately with the data.[12]

Conclusion

The procurement of a chemical intermediate like Methyl 3-chloro-4-nitrobenzoate is a critical scientific task that demands the same rigor as any laboratory experiment. By implementing a strategic sourcing and verification process, researchers and drug development professionals can build a foundation of quality and reproducibility. This ensures that the integrity of the starting material translates into the integrity of the data, the synthesis, and ultimately, the potential therapeutic agent being developed. A well-vetted supplier is not just a vendor; they are a partner in the scientific enterprise.

References

  • Google Patents. (2015). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved February 3, 2026, from [Link]

  • LabAlley. (2023). How to Read a Chemical Certificate of Analysis (COA). Retrieved February 3, 2026, from [Link]

  • SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Technology. (2010). Drug Substance Starting Material Selection. Retrieved February 3, 2026, from [Link]

  • Government of Israel. (2019). Starting Materials and Source Materials. Retrieved February 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Quality Control and Testing of Pharmaceuticals. Retrieved February 3, 2026, from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved February 3, 2026, from [Link]

  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved February 3, 2026, from [Link]

  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved February 3, 2026, from [Link]

  • Lab Manager. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved February 3, 2026, from [Link]

  • Shriram Food and Pharma Research Center. (2024). Quality Control Testing in Pharmaceutical Industries. Retrieved February 3, 2026, from [Link]

  • DS InPharmatics. (2020). Understanding Regulatory Starting Materials for API Drug Substance. Retrieved February 3, 2026, from [Link]

  • Biosyyd. (n.d.). How to read a Certificate of Analysis (COA). Retrieved February 3, 2026, from [Link]

  • Bio-Works. (2021). The Ultimate Guide to Pharmaceutical Quality Control Testing. Retrieved February 3, 2026, from [Link]

  • Enkrisi. (2023). Understanding Regulatory Starting Materials for API Drug Substance. Retrieved February 3, 2026, from [Link]

  • LCGC North America. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved February 3, 2026, from [Link]

  • ChemBuyersGuide.com. (n.d.). Amadis Chemical Company Limited. Retrieved February 3, 2026, from [Link]

Sources

Unlocking the Latent Potential of Methyl 3-chloro-4-nitrobenzoate: A Scaffold for Next-Gen Therapeutics

[1]

Executive Summary

Methyl 3-chloro-4-nitrobenzoate is a high-value electrophilic scaffold in medicinal chemistry.[1] Unlike its more common isomer (methyl 4-chloro-3-nitrobenzoate), this specific regioisomer offers a unique substitution pattern where the halogen at the meta position relative to the ester is activated by an ortho-nitro group.[1] This structural configuration makes it a "privileged intermediate" for accessing benzimidazoles , quinazolinones , and 1,3,4-oxadiazoles —heterocycles that form the backbone of modern antidiabetic, antibacterial, and kinase-inhibitor therapeutics.

This guide explores the compound's reactivity profile, validates its role in synthesizing bioactive agents (specifically

Chemical Profile & Reactivity Architecture[1]

The biological utility of Methyl 3-chloro-4-nitrobenzoate stems from its high susceptibility to Nucleophilic Aromatic Substitution (S_NAr) followed by reductive cyclization.[1]

Structural Analysis[1][2][3]
  • CAS Number: 243984-48-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    ClNO
    
    
    [4]
  • Key Pharmacophore Potential: The C3-Chlorine and C4-Nitro groups function as a "masked" benzimidazole core.[1]

The "Ortho-Nitro" Activation Effect

The reactivity is governed by the electronic environment of the benzene ring. The nitro group at C4 is a strong electron-withdrawing group (EWG). It exerts a profound inductive (-I) and mesomeric (-M) effect, significantly lowering the electron density at the ortho C3 position. This makes the C3-chlorine an excellent leaving group for nucleophiles (amines, thiols, hydrazines), enabling rapid diversification.

Reactivity Hierarchy:

  • C3-Chlorine: Highly reactive toward S_NAr (primary site of modification).

  • C1-Ester: Susceptible to hydrolysis (to acid) or hydrazinolysis (to hydrazide).

  • C4-Nitro: Latent amino group (via reduction), essential for cyclization.

Biological Applications: From Scaffold to Active Agent[3]

While the core molecule is an intermediate, its derivatives exhibit potent biological activities.[5] Research has identified two primary therapeutic pathways originating from this scaffold.

Pathway A: Antidiabetic & Antibacterial Oxadiazoles

Recent studies have demonstrated that converting the ester moiety into a 1,3,4-oxadiazole ring yields compounds with significant antidiabetic properties.

  • Mechanism of Action: These derivatives act as competitive inhibitors of

    
    -amylase  and 
    
    
    -glucosidase
    .[1] By blocking these enzymes, they delay carbohydrate digestion, blunting postprandial glucose spikes—a critical mechanism for Type 2 Diabetes management.
  • Key Derivative: N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)carbamothioyl)benzamide.[1][6][7]

  • Potency: IC

    
     values in the range of 23–28 µM, comparable to the standard drug Acarbose .[6][7]
    
Pathway B: Benzimidazole Kinase Inhibitors

The ortho-chloronitro motif is the classic precursor for benzimidazoles.

  • Displacement: Reaction with a primary amine displaces the chlorine.

  • Reduction: The nitro group is reduced to an amine.

  • Cyclization: The resulting diamine reacts with formic acid or aldehydes to close the imidazole ring.

  • Therapeutic Relevance: Benzimidazoles synthesized via this route are structural mimics of purines, making them effective ATP-competitive kinase inhibitors in oncology .

Visualization of Synthetic Pathways[9][10][11]

The following diagram illustrates the divergent synthesis pathways from Methyl 3-chloro-4-nitrobenzoate to bioactive cores.

GStartMethyl 3-chloro-4-nitrobenzoate(CAS 243984-48-7)Hydrazide3-chloro-4-nitrobenzohydrazideStart->HydrazideHydrazine hydrateRefluxAmineInt3-(Alkylamino)-4-nitrobenzoateStart->AmineIntR-NH2 (SnAr)BaseOxadiazole1,3,4-Oxadiazole Derivatives(Antidiabetic/Antibacterial)Hydrazide->OxadiazoleCS2 / KOHor CNBrDiamine3-(Alkylamino)-4-aminobenzoateAmineInt->DiamineH2 / Pd-Cor Fe/AcOHBenzimidazoleBenzimidazole Scaffold(Kinase Inhibitors)Diamine->BenzimidazoleR-CHO / AcidCyclization

Caption: Divergent synthetic utility of Methyl 3-chloro-4-nitrobenzoate accessing antidiabetic (green) and anticancer (red) pharmacophores.

Experimental Protocols

Protocol A: Synthesis of the Antidiabetic Precursor (Hydrazide)

This protocol converts the ester to a hydrazide, the first step toward the bioactive oxadiazole.

Reagents:

  • Methyl 3-chloro-4-nitrobenzoate (1.0 eq)[1][4]

  • Hydrazine hydrate (99%, 5.0 eq)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Methyl 3-chloro-4-nitrobenzoate in 20 mL of anhydrous methanol.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (hydrazide).

  • Isolation: Cool to 0°C. The product often precipitates. If not, concentrate to 50% volume.

  • Filtration: Filter the solid, wash with cold methanol (2 x 5 mL), and dry under vacuum.

  • Validation: Melting point should be distinct from starting material. IR spectrum will show loss of ester C=O (~1720 cm⁻¹) and appearance of amide/hydrazide bands (~1650 cm⁻¹).

Protocol B: S_NAr Displacement for Benzimidazole Entry

This protocol validates the reactivity of the C3-chlorine.

Reagents:

  • Methyl 3-chloro-4-nitrobenzoate (1.0 eq)[1][4]

  • Primary Amine (e.g., Methylamine, Aniline) (1.2 eq)

  • Triethylamine (2.0 eq)

  • DMF or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask, dissolve the substrate in DMF (0.5 M concentration).

  • Reaction: Add the amine and triethylamine.

  • Conditions: Heat to 80°C for 3 hours. The yellow solution typically deepens in color (orange/red) due to the formation of the nitro-amine chromophore.

  • Workup: Pour into ice water. The product, Methyl 3-(alkylamino)-4-nitrobenzoate, usually precipitates.

  • Purification: Recrystallize from Ethanol.

Quantitative Data Summary

The following table summarizes the biological activity of oxadiazole derivatives synthesized directly from this scaffold .

Compound DerivativeTarget EnzymeIC50 (µM)Reference Standard (Acarbose)
Oxadiazole-2a (4-H)

-Amylase
23.19 ± 0.1212.56 ± 0.08
Oxadiazole-2g (4-Cl)

-Amylase
25.45 ± 0.2112.56 ± 0.08
Oxadiazole-2a (4-H)

-Glucosidase
23.25 ± 0.1510.23 ± 0.11
Oxadiazole-2h (4-NO2)

-Glucosidase
28.25 ± 0.3310.23 ± 0.11

Interpretation: The derivatives show micromolar potency, establishing Methyl 3-chloro-4-nitrobenzoate as a viable starting material for non-sugar-based antidiabetics.[1]

References

  • Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives. Source: ResearchGate / Impact Factor. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities. Source: RSC Advances. [Link]

  • Methyl 3-chloro-4-nitrobenzoate (CAS 243984-48-7) Compound Summary. Source: PubChem. [Link][1]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI (Molecules). [Link]

Chemo-Selectivity and Synthetic Utility of Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS Verification, Reactivity Profiling, and Synthetic Protocols[1][2]

Executive Summary & Structural Architecture

Methyl 3-chloro-4-nitrobenzoate is a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the specific orthogonal reactivity of its three functional groups: the methyl ester (C1), the chlorine atom (C3), and the nitro group (C4).[1][2]

Critical Identity Warning: There is frequent database confusion regarding CAS numbers for this compound.

  • Correct Chemical Identity: Methyl 3-chloro-4-nitrobenzoate (Structure: Benzene ring, 1-COOMe, 3-Cl, 4-NO₂).[1][2][3]

  • Common CAS Mismatch: CAS 95464-05-4 is frequently mislabeled in commercial databases; it technically refers to [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1][2][3]

  • Verified CAS for Subject: 243984-48-7 (or 14719-83-6 for the 4-chloro-3-nitro isomer).[1][2][3] Always verify by H-NMR before use.

Electronic Architecture & The "Ortho-Effect"

The molecule functions as an activated electrophile.[1][3] The nitro group at C4 is the electronic "engine" of this scaffold.[3]

  • Activation of C3: The nitro group is strongly electron-withdrawing (EWG) and is located ortho to the chlorine atom.[1][2][3] This lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr), making the chlorine a labile leaving group.[1][2]

  • Ester Stability: The methyl ester at C1 is meta to the chlorine and para to the nitro group.[1][2][3] While it exerts an inductive EWG effect, it is generally stable under the mild basic conditions used for SNAr at C3, allowing for chemoselective substitution without hydrolysis.[1][3]

Decision Matrix: Reactivity Pathways

The synthetic divergence depends entirely on the order of operations.[3] The researcher must choose between Displacement First (SNAr) or Reduction First .[1][2][3]

ReactivityPathways Start Methyl 3-chloro-4-nitrobenzoate SnAr Pathway A: S_NAr (Nucleophilic Attack at C3) Start->SnAr R-NH2, Base Reduction Pathway B: Nitro Reduction (Selective Reduction) Start->Reduction Fe/NH4Cl or SnCl2 ProductA Methyl 3-(alkylamino)-4-nitrobenzoate SnAr->ProductA -HCl Benzimidazole Benzimidazole Scaffolds ProductA->Benzimidazole H2/Pd, then Cyclization ProductB Methyl 3-chloro-4-aminobenzoate Reduction->ProductB Preserves Cl Quinazoline Quinazolinone Scaffolds ProductB->Quinazoline Formamide/Cyclization

Figure 1: Divergent synthetic pathways based on initial chemoselectivity.

Pathway A: SNAr Displacement (The Dominant Route)[1][2][3]

This is the most common application.[1][2][3] The C4-nitro group activates the C3-chlorine for displacement by amines, thiols, or alkoxides.[1]

Mechanism

The reaction proceeds via a Meisenheimer Complex .[1][2][3] The negative charge introduced by the nucleophile is stabilized by resonance into the ortho-nitro group.[3]

Optimization Table: Solvent & Base Effects
VariableRecommendationRationale
Solvent DMF or DMSO Polar aprotic solvents stabilize the transition state and enhance nucleophilicity.[1][2][3]
Alt. Solvent Isopropanol/THF Use for lower boiling points if the amine is volatile.[1][2][3] Slower rates than DMF.[1][2][3]
Base K₂CO₃ or DIPEA Inorganic bases (K₂CO₃) are preferred in DMF.[1][2][3] Organic bases (DIPEA) prevent ester hydrolysis.[1][2][3]
Temperature 60°C - 80°C Activation energy is moderate.[1][2][3] Reflux is rarely needed unless the amine is sterically hindered.[1][2][3]
Protocol 1: Synthesis of Methyl 3-(benzylamino)-4-nitrobenzoate

Primary Application: Intermediate for Benzimidazole synthesis.[1][2][3]

Reagents:

  • Methyl 3-chloro-4-nitrobenzoate (1.0 eq)[1][2][3][4]

  • Benzylamine (1.1 eq)[1][2][3]

  • Triethylamine (1.5 eq)[1][2][3]

  • Ethanol (anhydrous) or DMF (5 vol)[1][2][3]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with Methyl 3-chloro-4-nitrobenzoate and Ethanol (or DMF). Stir until fully dissolved.

  • Addition: Add Triethylamine followed by the slow addition of Benzylamine via syringe. Note: Exotherm is possible.[1][2]

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (Rf ~0.[1][2][3]6) should disappear, replaced by a lower Rf yellow/orange spot (the aniline derivative).[1][2][3]

  • Workup:

    • If Ethanol: Concentrate in vacuo.[1][2][3][5] Resuspend residue in EtOAc and wash with water.[1][2][3]

    • If DMF: Pour into crushed ice/water. The product usually precipitates as a yellow solid.[1][2][3][5] Filter and dry.[1][2][3][5][6]

  • Validation: 1H-NMR should show the disappearance of the C3-H doublet and appearance of benzylic protons and the N-H broad singlet.[1][3]

Pathway B: Chemoselective Nitro Reduction[1]

This pathway is critical when the Chlorine atom must be retained for subsequent cross-coupling (e.g., Suzuki-Miyaura) or specific SAR requirements.[1][2][3]

The Trap: Standard Catalytic Hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (stripping the Chlorine), yielding Methyl 4-aminobenzoate instead of the desired Methyl 3-chloro-4-aminobenzoate.[1][2][3]

Protocol 2: Iron-Mediated Reduction (Chlorine Retention)

This method uses Bechamp conditions to reduce the nitro group while leaving the aryl chloride and methyl ester intact.[1][2]

Reagents:

  • Methyl 3-chloro-4-nitrobenzoate (1.0 eq)[1][2][3][4]

  • Iron Powder (325 mesh, 5.0 eq)[1][2][3]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1][2][3]

  • Solvent: Ethanol/Water (3:1 ratio)[1][2][3]

Step-by-Step:

  • Preparation: Dissolve the nitrobenzoate in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Visual Cue: The reaction will turn from a suspension to a dark brown/black sludge (iron oxides).[1][2][3]

  • Filtration: Critical Step. Filter the hot mixture through a Celite pad to remove iron residues.[1][2][3] Wash the pad with hot ethanol.[1][2][3]

    • Tip: If the filtrate turns cloudy upon cooling, some iron salts may have passed through.[1][3] A secondary filtration or aqueous wash may be needed.[1][2][3]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and NaHCO₃ (aq).[1][2][3] Dry organic layer over Na₂SO₄.[1][2][3][5][7]

  • Yield: Expect 85–95% of Methyl 3-chloro-4-aminobenzoate (usually a beige/white solid).[1][2][3]

Advanced Application: Heterocycle Construction

The products from Pathway A and B are immediate precursors to fused heterocycles.[1][2][3]

Synthesis of Benzimidazoles (From Pathway A Product)
  • Reduction: Reduce the nitro group of the SNAr product (Methyl 3-(alkylamino)-4-nitrobenzoate) using H₂/Pd-C (Dehalogenation is no longer a risk as Cl is already gone).

  • Cyclization: The resulting diamine reacts with:

    • Formic Acid: Yields the core Benzimidazole.[1][2][3]

    • Aldehydes + Oxone: Yields 2-substituted Benzimidazoles.[1][2][3]

Synthesis of Quinazolinones (From Pathway B Product)[1][2][3]
  • Substrate: Methyl 3-chloro-4-aminobenzoate.

  • Reaction: React with formamide or urea at high temperatures (140°C+).

  • Result: The ester and amine condense to form the quinazolinone core, retaining the 7-chloro substituent for further functionalization.[1][3]

References

  • Chemical Identity & Properties

    • PubChem.[1][2][3][4] Methyl 3-chloro-4-nitrobenzoate Compound Summary. National Library of Medicine.[1][2][3] Link

    • Note on CAS confusion: See Thermo Fisher Scientific entry for CAS 95464-05-4 identifying it as Pd(dppf)Cl2.[1][2][3] Link[1][2][3]

  • SNAr Methodologies

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Classic mechanism grounding).[1][2][3]

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 53 (1955); Vol. 29, p. 8 (1949).[1][2][3] 2,4-Dinitroaniline synthesis via SNAr.[1][2][3] Link (Analogous reactivity pattern).[1][2][3]

  • Reduction Protocols (Chlorine Retention)

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1][2][3] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. (Discusses selectivity issues).

    • ScienceMadness Discussion on Nitro Reduction Selectivity. Reduction of Methyl 3-Nitrobenzoate. Link (Field insights on Fe/AcOH vs Pd/C).

  • Benzimidazole Synthesis

    • ResearchGate Review.[1][2][3] New substituted benzimidazole derivatives: A patent review (2013-2014). Link

Sources

Technical Profile & Nomenclature Guide: Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for Methyl 3-chloro-4-nitrobenzoate, specifically addressing the critical need for precise identification in complex synthesis workflows.

CAS Registry Number: 243984-48-7 Primary Application: Pharmaceutical Intermediate (Neuropathic Pain & Antidiabetic Therapeutics)[1]

Executive Summary: The Isomer Distinction

In the field of drug discovery, Methyl 3-chloro-4-nitrobenzoate is a high-value scaffold often misidentified due to the prevalence of its structural isomer, Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6).

This guide definitively profiles the 3-chloro-4-nitro isomer (CAS 243984-48-7).[2] Unlike its para-chloro counterpart, this compound provides a specific substitution pattern essential for developing Soluble Epoxide Hydrolase (sEH) inhibitors and 1,3,4-oxadiazole-based antidiabetic agents . The meta-chloro/para-nitro arrangement creates a unique electronic and steric environment that dictates its reactivity in nucleophilic aromatic substitutions and reduction pathways.

Nomenclature & Chemical Identity

Precise nomenclature is the first line of defense against experimental error. The following table consolidates all valid identifiers to ensure supply chain accuracy.

Table 1: Chemical Identifiers and Synonyms
Identifier TypeValueContext
Common Name Methyl 3-chloro-4-nitrobenzoateStandard laboratory designation
IUPAC Name Methyl 3-chloro-4-nitrobenzoateOfficial systematic name
CAS Number 243984-48-7 CRITICAL: Do not confuse with 14719-83-6
CA Index Name Benzoic acid, 3-chloro-4-nitro-, methyl esterChemical Abstracts nomenclature
Molecular Formula C₈H₆ClNO₄-
Molecular Weight 215.59 g/mol -
SMILES COC(=O)C1=CC(=C(C=C1)[O-])ClFor chemoinformatics integration
InChI Key UHPKNDYXGXJKMH-UHFFFAOYSA-NUnique digital signature
Visualizing the Isomer Trap

The diagram below illustrates the structural divergence between the target compound and its common isomer. Note the position of the chlorine atom relative to the ester group.

IsomerMap cluster_target TARGET COMPOUND cluster_isomer COMMON ISOMER (Avoid) Target Methyl 3-chloro-4-nitrobenzoate CAS: 243984-48-7 Desc_T Meta-Chloro / Para-Nitro Precursor for sEH Inhibitors Target->Desc_T Isomer Methyl 4-chloro-3-nitrobenzoate CAS: 14719-83-6 Desc_I Para-Chloro / Meta-Nitro Different Reactivity Profile Isomer->Desc_I

Figure 1: Structural differentiation between the target 3-chloro-4-nitro isomer and the common 4-chloro-3-nitro isomer.

Synthesis & Experimental Protocols

The synthesis of Methyl 3-chloro-4-nitrobenzoate is typically achieved via Fischer Esterification of 3-chloro-4-nitrobenzoic acid.[1] This route is preferred over direct nitration of methyl 3-chlorobenzoate, which would yield a mixture of isomers (predominantly the 5-nitro derivative due to directing effects).

Protocol: Acid-Catalyzed Methanolysis

Objective: Convert 3-chloro-4-nitrobenzoic acid to its methyl ester with high purity.

Reagents:

  • Precursor: 3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4) [1].[1]

  • Solvent/Reagent: Methanol (anhydrous).

  • Catalyst: Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol (approx. 2.02 g) of 3-chloro-4-nitrobenzoic acid in 20 mL of anhydrous methanol.

  • Activation:

    • Method A (Classic): Add 3-5 drops of concentrated H₂SO₄.

    • Method B (High Yield): Add 1.2 equivalents of Thionyl Chloride dropwise at 0°C, then warm to room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Validation: Monitor reaction progress via TLC (Solvent system: Ethyl Acetate/Hexane 3:7). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate excess methanol under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product typically solidifies upon cooling.

    • Purification: If necessary, recrystallize from ethanol/water.

Self-Validating Checkpoint: The final product must be a solid . If an oil is obtained, it indicates incomplete removal of solvent or the presence of impurities (e.g., unreacted thionyl chloride byproducts).

Applications in Drug Development

Methyl 3-chloro-4-nitrobenzoate acts as a versatile "electrophilic handle."[1] The ester group allows for hydrazide formation or hydrolysis, while the nitro group can be reduced to an aniline for further coupling.

Key Therapeutic Pathways[1]
  • Antidiabetic Agents (Oxadiazole Derivatives): The ester is converted to a hydrazide, which is then cyclized to form 1,3,4-oxadiazole rings. These derivatives have shown significant inhibitory activity against

    
    -amylase and 
    
    
    
    -glucosidase, comparable to Acarbose [2].[3][4]
  • Neuropathic Pain (sEH Inhibitors): The scaffold is used to synthesize urea-based inhibitors of Soluble Epoxide Hydrolase. The 3-chloro substituent provides essential lipophilicity and steric bulk that fits the sEH enzyme binding pocket [3].

Workflow Visualization: From Scaffold to Lead Compound

The following diagram maps the synthetic utility of the compound.

Applications cluster_path1 Pathway A: Antidiabetic Agents cluster_path2 Pathway B: sEH Inhibitors Scaffold Methyl 3-chloro-4-nitrobenzoate (Scaffold) Hydrazide 3-Chloro-4-nitrobenzohydrazide Scaffold->Hydrazide Hydrazine Hydrate Reflux Acid 3-Chloro-4-nitrobenzoic Acid Scaffold->Acid Hydrolysis Oxadiazole 1,3,4-Oxadiazole Derivatives (α-Amylase Inhibitors) Hydrazide->Oxadiazole Cyclization (CS2/KOH or Aroyl Isothiocyanates) AcylCl Acyl Chloride Acid->AcylCl SOCl2 Urea Urea-based sEH Inhibitor (Neuropathic Pain) AcylCl->Urea Amine Coupling + Reduction

Figure 2: Synthetic divergence of Methyl 3-chloro-4-nitrobenzoate into two distinct therapeutic classes.[1]

Physical Properties & Safety Profile

Quantitative data is essential for process scaling. Note that experimental melting points for the ester are less commonly reported than for the acid; the values below represent consensus data for the compound class.

Table 2: Physical & Safety Data
PropertyData / StatusNotes
Physical State Solid (Crystalline)Typically isolated as a pale yellow solid [2].[1]
Melting Point Est. 50–70°CLower than the parent acid (170–175°C) [1].[1]
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water.[1]
LogP (Computed) ~2.3Moderate lipophilicity, suitable for CNS drug intermediates.[1]
Hazard Class Irritant (H315, H319, H335)Standard precautions for nitro-aromatics apply.[1]
Handling Fume hood mandatoryAvoid dust inhalation; nitro compounds may be toxic.[1]

References

  • BenchChem. 3-Chloro-4-nitrobenzoic acid Technical Profile. Retrieved from

  • Kenoosh, H. A., et al. (2024). Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives.[4] ResearchGate. Retrieved from

  • Liu, Y., et al. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. PubMed Central. Retrieved from

  • PubChem. Methyl 3-chloro-4-nitrobenzoate (CID 20494814).[5] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 3-chloro-4-nitrobenzoate from 3-chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-nitrobenzoate

Abstract: This document provides a comprehensive guide for the synthesis of methyl 3-chloro-4-nitrobenzoate, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. We present two robust and scalable protocols: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. This guide delves into the mechanistic underpinnings of each method, offering detailed, step-by-step procedures, safety protocols, and analytical characterization techniques. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for laboratory and process scale-up activities.

Introduction: Significance of Methyl 3-chloro-4-nitrobenzoate

Methyl 3-chloro-4-nitrobenzoate is a pivotal building block in organic synthesis. Its substituted benzene ring, featuring an electron-withdrawing nitro group and a halogen, makes it a versatile precursor for a variety of more complex molecules. The ester functionality provides a convenient handle for further transformations, such as amide bond formation or reduction. Notably, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This application note details two distinct and effective methods for the synthesis of methyl 3-chloro-4-nitrobenzoate from its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid. The choice between these methods will depend on factors such as available reagents, desired reaction time, and scale of operation.

Synthetic Strategies and Mechanistic Overview

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry. We will explore two common and reliable methods:

  • Protocol A: Fischer-Speier Esterification. This is a classic acid-catalyzed esterification that utilizes an excess of methanol to drive the reaction equilibrium towards the product.[2]

  • Protocol B: Thionyl Chloride-Mediated Esterification. This method proceeds through a highly reactive acyl chloride intermediate, offering a faster and often higher-yielding alternative to Fischer esterification.[3]

Fischer-Speier Esterification: An Equilibrium-Driven Process

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol (methanol in this case) and/or by removing water as it is formed.[4]

The mechanism involves several key steps:[2][5][6]

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 3-Chloro-4-nitrobenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol (excess) H2SO4_cat H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Methyl 3-chloro-4-nitrobenzoate Protonated_Ester->Ester - H⁺ Water Water

Caption: Workflow of Fischer-Speier Esterification.

Thionyl Chloride-Mediated Esterification: A High-Reactivity Approach

This method first converts the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂).[7] The resulting acyl chloride is then reacted with methanol to form the ester. This is an essentially irreversible process that often leads to higher yields and shorter reaction times.

The mechanism proceeds in two main stages:[3][8]

  • Formation of the Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate then decomposes, releasing sulfur dioxide and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride.

  • Esterification of the Acyl Chloride: The highly electrophilic acyl chloride readily reacts with methanol in a nucleophilic acyl substitution reaction to produce the methyl ester and hydrogen chloride.

Reaction Mechanism: Thionyl Chloride-Mediated Esterification

Thionyl_Chloride_Esterification cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products RCOOH 3-Chloro-4-nitrobenzoic Acid Acyl_Chloride 3-Chloro-4-nitrobenzoyl chloride RCOOH->Acyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride MeOH Methanol Ester Methyl 3-chloro-4-nitrobenzoate Acyl_Chloride->Ester + CH₃OH SO2 Sulfur Dioxide HCl Hydrogen Chloride

Caption: Workflow of Thionyl Chloride-Mediated Esterification.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-4-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Sulfuric acid (concentrated): Causes severe skin burns and eye damage.[10][11][12] Handle with extreme care.

  • Thionyl chloride: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[13][14][15][16]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Protocol A: Fischer-Speier Esterification

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow start Start dissolve Dissolve 3-chloro-4-nitrobenzoic acid in excess methanol start->dissolve add_catalyst Slowly add concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux the mixture for 2-4 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool quench Pour into ice-water cool->quench filter Collect precipitate by vacuum filtration quench->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from methanol dry->recrystallize end Obtain pure Methyl 3-chloro-4-nitrobenzoate recrystallize->end

Caption: Step-by-step workflow for Fischer esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (per 5g starting material)Molarity/Purity
3-Chloro-4-nitrobenzoic acid201.56[17]5.0 g (24.8 mmol)≥98%[1]
Methanol (anhydrous)32.0450 mL≥99.8%
Sulfuric acid (concentrated)98.081.5 mL95-98%
Saturated sodium bicarbonate solution-As needed-
Deionized water18.02As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-nitrobenzoic acid (5.0 g, 24.8 mmol).

  • Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring solution. An exotherm will be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[18]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50 °C.

  • For further purification, recrystallize the crude product from a minimal amount of hot methanol.

Protocol B: Thionyl Chloride-Mediated Esterification

Experimental Workflow: Thionyl Chloride Method

Thionyl_Chloride_Workflow start Start suspend_acid Suspend 3-chloro-4-nitrobenzoic acid in toluene start->suspend_acid add_socl2 Add thionyl chloride and a catalytic amount of DMF suspend_acid->add_socl2 reflux_acyl Reflux until gas evolution ceases add_socl2->reflux_acyl remove_excess Remove excess SOCl₂ and toluene under vacuum reflux_acyl->remove_excess dissolve_acyl Dissolve the crude acyl chloride in dry DCM remove_excess->dissolve_acyl add_methanol Slowly add methanol at 0 °C dissolve_acyl->add_methanol stir Stir at room temperature add_methanol->stir wash_bicarb Wash with saturated NaHCO₃ solution stir->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry_sulfate Dry over anhydrous Na₂SO₄ wash_brine->dry_sulfate concentrate Concentrate under reduced pressure dry_sulfate->concentrate end Obtain crude Methyl 3-chloro-4-nitrobenzoate concentrate->end

Caption: Step-by-step workflow for the thionyl chloride method.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (per 5g starting material)Molarity/Purity
3-Chloro-4-nitrobenzoic acid201.56[17]5.0 g (24.8 mmol)≥98%[1]
Thionyl chloride (SOCl₂)118.974.3 mL (59.5 mmol)≥98%
N,N-Dimethylformamide (DMF)73.092-3 dropsCatalytic
Toluene (anhydrous)92.1430 mL≥99.8%
Methanol (anhydrous)32.0410 mL≥99.8%
Dichloromethane (DCM, anhydrous)84.9330 mL≥99.8%
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend 3-chloro-4-nitrobenzoic acid (5.0 g, 24.8 mmol) in anhydrous toluene (30 mL).

  • Add thionyl chloride (4.3 mL, 59.5 mmol) followed by a catalytic amount of DMF (2-3 drops).[19]

  • Heat the mixture to reflux. Gas evolution (SO₂ and HCl) should be observed. Continue refluxing for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To the resulting crude acyl chloride, add anhydrous dichloromethane (30 mL) to dissolve it.

  • Cool the solution to 0 °C in an ice bath and slowly add anhydrous methanol (10 mL) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization from methanol if necessary.

Characterization and Data

The synthesized methyl 3-chloro-4-nitrobenzoate should be characterized to confirm its identity and purity.

Expected Physicochemical Properties:

PropertyExpected Value
Molecular FormulaC₈H₆ClNO₄[20]
Molecular Weight215.59 g/mol [20]
AppearanceWhite to light yellow crystalline solid[21]
Melting Point79-81 °C[21]
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate

Analytical Techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexane or cyclohexane.[21]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

    • Strong C=O stretch (ester): ~1720-1740 cm⁻¹

    • Asymmetric and symmetric NO₂ stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹

    • C-O stretch (ester): ~1250-1300 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

    • ¹H NMR (CDCl₃, 400 MHz): δ ~3.9-4.0 (s, 3H, -OCH₃), ~7.6-8.4 (m, 3H, Ar-H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~53 (-OCH₃), aromatic carbons in the range of ~125-150, and the carbonyl carbon at ~164.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 215 and an [M+2]⁺ peak at m/z 217 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

Discussion and Conclusion

Both the Fischer-Speier esterification and the thionyl chloride-mediated method are effective for the synthesis of methyl 3-chloro-4-nitrobenzoate.

  • Fischer-Speier esterification is a cost-effective and straightforward method, particularly suitable for large-scale synthesis where the use of a large excess of methanol as a solvent is feasible. The primary drawback is the reversible nature of the reaction, which may necessitate longer reaction times to achieve high conversion.[22]

  • The thionyl chloride method offers the advantages of shorter reaction times and generally higher yields due to the irreversible formation of a highly reactive acyl chloride intermediate.[23] However, thionyl chloride is a hazardous and corrosive reagent that requires careful handling and disposal. The generation of acidic byproducts (SO₂ and HCl) also necessitates appropriate safety measures.

The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For rapid, high-yield synthesis on a laboratory scale, the thionyl chloride method is often preferred. For larger-scale, more cost-sensitive applications, Fischer esterification remains a viable and attractive option.

Regardless of the method chosen, proper purification, typically by recrystallization, is essential to obtain a product of high purity suitable for subsequent synthetic steps. The analytical techniques outlined provide a robust framework for the validation of the final product's identity and quality.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).
  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link] cGRmfDljYjI3M2Q3YjU3ZGI4YjY5YjQ3YjM5YjYwYjQzYjYxYjY5YjYyYjY1YjY5YjYyYjY5YjYyYjY5YjYy

  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

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Application Note: Precision Esterification of 3-Chloro-4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Chloro-4-nitrobenzoic acid (CAS: 39608-47-4) is a critical scaffold in the synthesis of aniline-based pharmacophores. Its ester derivatives serve as essential intermediates for reduction to 3-chloro-4-aminobenzoates , which are precursors for various kinase inhibitors, antifungals, and anti-infective agents.

The esterification of this substrate presents specific challenges due to the electronic deactivation of the benzene ring. The presence of the nitro group (strongly electron-withdrawing) and the chlorine atom (inductively withdrawing) reduces the electron density at the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack. However, these same groups can reduce the basicity of the carbonyl oxygen, making the initial protonation step (in Fischer esterification) less favorable compared to unsubstituted benzoic acid.

This guide details two robust protocols for the synthesis of Methyl 3-chloro-4-nitrobenzoate (CAS: 243984-48-7):

  • Method A (Fischer Esterification): The "Green" standard, utilizing sulfuric acid and methanol.[1] Ideal for routine lab-scale synthesis.

  • Method B (Acyl Chloride Activation): The "High-Efficiency" anhydrous route using Thionyl Chloride (SOCl₂). Ideal for stubborn substrates or when quantitative conversion is required.

Chemical Properties & Safety Profile[2][3][4]

Substrate Data
Property3-Chloro-4-nitrobenzoic acidMethyl 3-chloro-4-nitrobenzoate
CAS Number 39608-47-4243984-48-7
MW 201.56 g/mol 215.59 g/mol
Appearance Pale yellow solidOff-white/Yellow crystalline solid
Melting Point 178–180 °CDetermine experimentally (Est. 75–95 °C)
Solubility Soluble in DMSO, MeOH (hot)Soluble in EtOAc, DCM, MeOH
Safety Advisory
  • Nitro Compounds: While mono-nitro compounds are generally stable, avoid excessive heating of dry solids.[1]

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform Method B in a fume hood.

  • Sulfuric Acid: Corrosive dehydrating agent.

Protocol A: Acid-Catalyzed Fischer Esterification

Best for: Routine synthesis, cost-efficiency, and safety (avoids SOCl₂).

Mechanism of Action

This reversible reaction relies on the protonation of the carbonyl oxygen by H₂SO₄, increasing the electrophilicity of the carbonyl carbon, facilitating the attack by methanol.

FischerMechanism Start 3-Cl-4-NO2-Benzoic Acid (Substrate) Protonation Carbonyl Protonation (Activation) Start->Protonation + H+ Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Transfer Proton Transfer & Water Elimination Attack->Transfer Tetrahedral Intermediate Product Methyl Ester (Target) Transfer->Product - H2O, - H+

Figure 1: Mechanistic pathway for the acid-catalyzed esterification.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5.0 g (24.8 mmol) of 3-chloro-4-nitrobenzoic acid.

  • Solvent: Add 50 mL of anhydrous Methanol (MeOH). The solid may not dissolve completely at room temperature.

  • Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise. Exothermic reaction - add slowly.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–8 hours .

    • Monitoring: Check progress via TLC (System: Hexane/EtOAc 7:3). The starting material (acid) will stay at the baseline or streak; the ester will move to R_f ~ 0.5–0.6.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture on a rotary evaporator to remove ~80% of the methanol.

    • Pour the residue slowly into 150 mL of ice-water with vigorous stirring. The ester should precipitate as a solid.

  • Neutralization & Isolation:

    • If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer (or solid) with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from hot Methanol or Ethanol if necessary.

Protocol B: Acyl Chloride Activation (Thionyl Chloride)

Best for: High yields, difficult substrates, or strictly anhydrous requirements.

Workflow Diagram

ThionylWorkflow Step1 Activation Phase Substrate + SOCl2 (excess) Step2 Reflux (2-3 hrs) Forms Acid Chloride Step1->Step2 Step3 Evaporation Remove excess SOCl2 Step2->Step3 Step4 Esterification Phase Add anhydrous MeOH (0°C -> RT) Step3->Step4 Step5 Quench & Isolate Evaporate Solvent -> Wash Step4->Step5

Figure 2: Step-wise workflow for the Thionyl Chloride activation method.

Step-by-Step Methodology
  • Setup: Oven-dried 100 mL RBF, stir bar, reflux condenser with a drying tube (CaCl₂ or N₂ line).

  • Activation: Add 2.0 g (9.9 mmol) of 3-chloro-4-nitrobenzoic acid.

  • Reagent: Add 10 mL of Thionyl Chloride (SOCl₂). Note: SOCl₂ acts as both reagent and solvent.[1]

    • Optional: Add 1-2 drops of DMF to catalyze the formation of the acid chloride.

  • Reflux: Heat to reflux (75 °C) for 2–3 hours . The solution should become clear as the acid chloride forms.

  • Evaporation (Critical): Remove the condenser and attach to a rotary evaporator (with a trap). Evaporate the excess SOCl₂ to dryness. Add dry toluene and re-evaporate to ensure complete removal of thionyl chloride traces.

  • Esterification:

    • Cool the flask containing the crude acid chloride residue to 0 °C (ice bath).

    • Slowly add 20 mL of anhydrous Methanol.

    • Allow to warm to room temperature and stir for 1 hour.

  • Isolation:

    • Evaporate the methanol.

    • Dissolve the residue in Ethyl Acetate (30 mL).

    • Wash with saturated NaHCO₃ (to neutralize HCl generated) and Brine.

    • Dry (Na₂SO₄) and concentrate to yield the pure ester.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical checkpoints are required:

MethodExpected ResultInterpretation
TLC Single spot, R_f ~ 0.5 (Hex/EtOAc 7:3)Absence of baseline streak indicates full conversion of acid.
1H-NMR (CDCl₃) Singlet at ~3.95 ppm (3H)Diagnostic peak for Methyl ester (-OCH₃).
1H-NMR (Aromatic) 3 signals (dd, d, d)Pattern confirms 1,3,4-substitution is intact.
Melting Point Sharp range (e.g., 80–82 °C)Wide range (>2°C) indicates impurities or wet product.

NMR Interpretation: The 3-chloro-4-nitro substitution pattern will show a characteristic splitting pattern in the aromatic region (approx 7.5 - 8.5 ppm). The shift of the protons ortho to the nitro group will be significantly deshielded.

References

  • PubChem. (n.d.).[2][3] 3-Chloro-4-nitrobenzoic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Org. Synth. (1928). Methyl m-nitrobenzoate.[5] Organic Syntheses, Coll. Vol. 1, p.372. (General procedure for nitrobenzoic esterification). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Fischer Esterification).

Sources

Application Note: Methyl 3-chloro-4-nitrobenzoate as a Trifunctional Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Methyl 3-chloro-4-nitrobenzoate in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Agrochemical R&D Scientists, Process Chemists, and Medicinal Chemists.

Executive Summary

Methyl 3-chloro-4-nitrobenzoate (CAS 115724-21-5) represents a high-value "trifunctional" scaffold in agrochemical synthesis. Its utility stems from the orthogonal reactivity of its three substituents: the ester (C1), the activated chlorine (C3), and the nitro group (C4).

Unlike simple benzoates, the specific ortho relationship between the electron-withdrawing nitro group and the chlorine atom activates the C3-position for facile Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly generate diverse libraries of benzimidazoles, quinazolines, and benzoylurea insecticides .

This guide outlines the mechanistic advantages of this scaffold and provides validated protocols for its transformation into bioactive cores.

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 115724-21-5
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance White to light yellow crystalline solid
Key Reactivity SNAr (C3-Cl), Nitro Reduction (C4-NO₂), Acylation (C1-Ester)
The "Activation" Mechanism

The utility of this intermediate relies on the electronic environment of the benzene ring. The nitro group at C4 is a strong electron-withdrawing group (EWG). Through resonance, it creates a partial positive charge at the ortho (C3) and para (C1) positions.

  • C3-Chlorine: Highly activated for displacement by nucleophiles (amines, thiols, alkoxides) due to the ortho-nitro effect.

  • C1-Ester: Stable under mild SNAr conditions, allowing for chemoselective modification of the ring before manipulating the carboxylate.

ReactivityMap Scaffold Methyl 3-chloro-4-nitrobenzoate (The Core) SnAr Path A: S_NAr Displacement (C3-Cl Substitution) Target: Heterocyclic Precursors Scaffold->SnAr R-NH2 / Base (Activated by NO2) Reduction Path B: Nitro Reduction (C4-NO2 -> NH2) Target: Anilines / Benzamides Scaffold->Reduction H2/Pd or Fe/AcOH Hydrolysis Path C: Ester Hydrolysis (C1-COOMe -> COOH) Target: Acid Chlorides Scaffold->Hydrolysis LiOH / THF

Figure 1: Orthogonal reactivity pathways.[1][2] The C3-Cl bond is chemically "labile" only because of the C4-Nitro group.

Application Protocols

Protocol A: SNAr Functionalization (Synthesis of 3-Amino Derivatives)

Objective: Displacement of the chlorine atom with a primary amine to create a 3-(alkylamino)-4-nitrobenzoate. This is a critical step in synthesizing benzimidazole fungicides .

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The nitro group stabilizes the negative charge, lowering the activation energy for the chloride displacement.

Reagents:

  • Methyl 3-chloro-4-nitrobenzoate (1.0 equiv)

  • Primary Amine (e.g., Methylamine, Isopropylamine) (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-chloro-4-nitrobenzoate (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) to the solution. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add the amine (12 mmol) dropwise at room temperature. Note: If using a volatile amine like methylamine, use a sealed pressure tube or cool the solution to 0°C before addition.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar yellow/orange spot (Rf ~0.4).

    • Critical Control Point: Do not overheat (>100°C) to avoid hydrolysis of the methyl ester.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMF and inorganic salts. Dry under vacuum at 45°C.

  • Yield Expectation: 85–95%.

Protocol B: Reductive Cyclization to Benzimidazoles

Objective: Converting the product from Protocol A into a benzimidazole core, a common pharmacophore in fungicides (e.g., Carbendazim analogs).

Reagents:

  • Product from Protocol A (Methyl 3-(alkylamino)-4-nitrobenzoate)[2]

  • Reducing Agent: Iron powder (Fe) / Acetic Acid (AcOH) or H₂ / Pd-C

  • Cyclizing Agent: Formic acid or Triethyl orthoformate

Step-by-Step Methodology:

  • Reduction: Dissolve the nitro-amine intermediate (5 mmol) in Ethanol (30 mL) and Acetic Acid (5 mL). Add Iron powder (15 mmol). Reflux for 2 hours.

    • Observation: The yellow color of the nitro compound will fade to a colorless or pale brown solution (aniline formation).

  • Filtration: Filter hot through a Celite pad to remove iron residues.

  • Cyclization (One-Pot): To the filtrate (containing the diamine), add Triethyl orthoformate (10 mL) and a catalytic amount of p-TSA. Reflux for 3–5 hours.[3]

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with NaHCO₃ (aq) to neutralize acid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Agrochemical Case Study: Benzoylurea Insecticide Synthesis

Methyl 3-chloro-4-nitrobenzoate is often used as a precursor for substituted benzoyl isocyanates , which are condensed with anilines to form benzoylurea insecticides (chitin synthesis inhibitors).

Workflow Visualization:

Benzoylurea Start Methyl 3-chloro-4-nitrobenzoate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Yields: 3-chloro-4-nitrobenzoic acid Start->Step1 Step2 Step 2: Chlorination (SOCl2, cat. DMF) Yields: Acid Chloride Step1->Step2 Step3 Step 3: Isocyanate Formation (NaN3 or PhOCN) Yields: Benzoyl Isocyanate Step2->Step3 Final Step 4: Urea Coupling (+ 2,6-difluoroaniline) Yields: Benzoylurea Insecticide Core Step3->Final

Figure 2: Synthetic route to Benzoylurea insecticides using the 3-chloro-4-nitrobenzoate scaffold.[2][3][4][5][6][7][8]

Safety & Handling Guidelines

Working with nitro-aromatics and halogenated benzoates requires strict adherence to safety protocols.

  • Explosion Hazard: Nitro compounds can be energetic. While Methyl 3-chloro-4-nitrobenzoate is relatively stable, its reaction intermediates (especially dry diazonium salts or during vigorous reductions) can be hazardous. Avoid heating dry residues.

  • Sensitization: Chlorinated nitrobenzoates are potent skin sensitizers. Always use nitrile gloves and work within a fume hood.

  • Thermal Runaway: SNAr reactions are exothermic. On a large scale (>100g), control the rate of amine addition to manage heat evolution.

References

  • BenchChem. (2025).[1][3] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate Protocols. Retrieved from [1]

  • PubChem. (2024). Methyl 3-chloro-4-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[9] Methyl 4-chloro-3-nitrobenzoate Properties and Synthesis. (Note: Isomer comparison). Retrieved from

  • Organic Syntheses. Nitration of Methyl Benzoate and Derivatives. Org.[1][10] Synth. Coll. Vol. 1. Retrieved from

  • EvitaChem. (2025). Pyridine and Benzoate Derivatives in Agrochemicals. Retrieved from

Sources

Analytical Methods for Quantifying Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 3-chloro-4-nitrobenzoate (CAS: 243984-48-7) is a critical intermediate in the synthesis of benzimidazole-based therapeutics and kinase inhibitors.[1] Its structural integrity is paramount; regioisomeric impurities—specifically the thermodynamic isomer Methyl 4-chloro-3-nitrobenzoate—can form during nitration or esterification steps, leading to downstream genotoxic impurities or inactive pharmaceutical ingredients (APIs).[1]

This guide provides two validated analytical workflows: Reverse-Phase HPLC for impurity profiling and GC-FID for raw material assay.[1] These protocols are designed to resolve the target analyte from its positional isomers and degradation products.[1]

Chemical Profile[1][3][4][5][7][8][9][10][11]
  • IUPAC Name: Methyl 3-chloro-4-nitrobenzoate[1][2]

  • Molecular Formula: C₈H₆ClNO₄[1][2][3]

  • Molecular Weight: 215.59 g/mol [1][2]

  • Solubility: High in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Low in Water.[1]

  • Key Challenge: Separation from regioisomer (Methyl 4-chloro-3-nitrobenzoate) and hydrolysis product (3-chloro-4-nitrobenzoic acid).

Analytical Strategy & Workflow

The choice of method depends on the analytical objective. HPLC is preferred for in-process control (IPC) where non-volatile acids may be present.[1] GC is superior for high-throughput purity assays of the isolated ester.[1]

AnalyticalWorkflow Sample Sample Material Matrix Matrix Assessment Sample->Matrix Prep_Aq Dissolve in ACN:H2O Filter 0.22 µm Matrix->Prep_Aq Aqueous/Reaction Mix Prep_Org Dissolve in EtOAc Dry over MgSO4 Matrix->Prep_Org Isolated Solid HPLC Method A: RP-HPLC (Impurity Profiling) Result Quantification & CoA Generation HPLC->Result GC Method B: GC-FID (Purity Assay) GC->Result Prep_Aq->HPLC Prep_Org->GC

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]

Objective: Quantification of Methyl 3-chloro-4-nitrobenzoate and detection of the free acid metabolite. Mechanism: Reverse-phase partition chromatography utilizing hydrophobic selectivity to separate the nitro-aromatic isomers.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped C18 prevents peak tailing caused by the nitro group interacting with silanols.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the free acid impurity, sharpening its peak.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks for aromatics compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5 µm particles.[1]
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.[1]
Detection UV @ 254 nmThe nitro-aromatic moiety has strong absorbance at 254 nm (π→π* transition).[1]
Injection Vol 5.0 µLLow volume prevents column overload and maintains peak symmetry.[1]
Gradient Program

Note: Isocratic elution is often insufficient for separating the hydrolyzed acid from the ester.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Equilibration
2.008515Hold initial conditions
12.002080Linear Ramp (Elute Ester)
15.002080Wash
15.108515Re-equilibration
20.008515End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 50.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase Initial Ratio (85:15 Water:ACN) to prevent solvent mismatch peaks.

Method B: Gas Chromatography (GC-FID)[1]

Objective: High-precision assay of the isolated solid intermediate. Mechanism: Boiling point-based separation.[1] The 3-chloro and 4-chloro isomers have slightly different boiling points and polarities, allowing resolution on a phenyl-arylene phase.[1]

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split Ratio 50:1)
Inlet Temp 250°C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Column DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm)
Detector FID @ 300°C
Make-up Gas Nitrogen (25 mL/min)
Temperature Program

TempProfile Start 40°C (Hold 2 min) Ramp1 Ramp 10°C/min to 200°C Start->Ramp1 Plateau Isomer Elution Window (~16-18 min) Ramp1->Plateau Ramp2 Ramp 20°C/min to 280°C Plateau->Ramp2 End 280°C (Hold 5 min) Ramp2->End

Figure 2: GC Oven Temperature Profile optimized for isomer resolution.

Method Validation (ICH Q2 Guidelines)

To ensure data integrity, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (Rs) > 1.5 between IsomersInject a mix of 3-Cl and 4-Cl isomers to confirm separation.
Linearity R² > 0.999Range: 50% to 150% of target concentration.[1]
Precision RSD < 2.0% (n=6)Repeatability of retention time and area.[1]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Critical for trace impurity analysis.
Recovery 98.0% - 102.0%Spike recovery in sample matrix.[1]

Troubleshooting & Expert Insights

Regioisomer Separation

The most common failure mode is the co-elution of Methyl 3-chloro-4-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate.[1]

  • HPLC Fix: If Rs < 1.5, lower the column temperature to 25°C. The selectivity (

    
    ) of nitro-isomers often increases at lower temperatures due to distinct dipole interactions with the stationary phase.
    
  • GC Fix: Decrease the ramp rate around the elution temperature (180°C–220°C) to 5°C/min to widen the separation window.

Sample Stability

Nitrobenzoates are susceptible to hydrolysis in basic media.[1]

  • Protocol: Ensure all aqueous diluents are neutral or slightly acidic (0.1% Formic Acid).

  • Storage: Store standard solutions in amber glassware at 4°C. The nitro group is photo-labile over long exposures.[1]

Peak Tailing

Nitro groups are strong hydrogen bond acceptors.[1]

  • Solution: Ensure the HPLC mobile phase contains an additive (Formic Acid or TFA).[1] If using GC, ensure the liner is deactivated (silanized) to prevent adsorption of active sites.[1]

References

  • PubChem. (n.d.).[1] Methyl 3-chloro-4-nitrobenzoate (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-chloro-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity in Methyl 3-chloro-4-nitrobenzoate Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Core Directive

The Problem: Users frequently report yields below 60% or persistent colored impurities when synthesizing Methyl 3-chloro-4-nitrobenzoate. The Root Cause: The two most common synthetic routes—Fisher Esterification and Nitration —suffer from distinct failure modes. Fisher esterification is equilibrium-limited (incomplete conversion), while Nitration of methyl 3-chlorobenzoate suffers from regioselectivity issues (isomer formation).

The Solution: This guide prioritizes the Acyl Chloride Intermediate Route (via Thionyl Chloride) as the "Gold Standard" for high-yield synthesis (>90%). It converts the reversible esterification into an irreversible kinetic process.

The "Gold Standard" Protocol: Thionyl Chloride Mediated Esterification

This method maximizes yield by bypassing the water-equilibrium limitation of standard sulfuric acid catalysis.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Chloro-4-nitrobenzoic acid Substrate1.0Must be dry (<0.5% water).
Thionyl Chloride (SOCl₂) Reagent1.2 - 1.5Excess ensures full conversion to acyl chloride.
Methanol (MeOH) Solvent/ReactantExcessAnhydrous grade required.[1]
DMF (Dimethylformamide) Catalyst0.05Critical for activating SOCl₂.
Step-by-Step Workflow
  • Activation Phase:

    • Suspend 3-chloro-4-nitrobenzoic acid in an inert solvent (e.g., Toluene or DCM) or use neat SOCl₂ if scale permits.

    • Add catalytic DMF (2-3 drops).

    • Add SOCl₂ dropwise at room temperature.

    • Reflux at 70-80°C for 2-3 hours until gas evolution (SO₂/HCl) ceases. The solution should become clear.

    • Checkpoint: Remove excess SOCl₂ via vacuum distillation.[2] This prevents side reactions with methanol.

  • Esterification Phase:

    • Dissolve the resulting residue (3-chloro-4-nitrobenzoyl chloride) in minimal DCM or Toluene.

    • Cool to 0°C.[2]

    • Slowly add anhydrous Methanol (exothermic reaction).

    • Stir at room temperature for 1 hour.

  • Workup:

    • Quench with saturated NaHCO₃ (Caution: CO₂ evolution).

    • Extract with Ethyl Acetate.[3]

    • Wash organic layer with Brine -> Dry over MgSO₄ -> Concentrate.

Visualizing the Mechanism

ReactionPathway Start 3-Chloro-4-nitrobenzoic Acid Inter Intermediate: Acyl Chloride Start->Inter Activation Reagent1 SOCl2 / DMF (Cat.) Reagent1->Inter End Product: Methyl 3-chloro-4-nitrobenzoate Inter->End Irreversible Esterification Byprod Byproducts: SO2 (gas) + HCl (gas) Inter->Byprod Elimination Reagent2 MeOH (Anhydrous) Reagent2->End

Figure 1: The Acyl Chloride pathway ensures irreversibility, driving the reaction to completion unlike standard acid-catalyzed equilibrium methods.

Troubleshooting Guide (FAQ Format)

Scenario A: "My yield is stuck at ~50-60%."

Q: Did you use the Fisher Esterification method (H₂SO₄/MeOH reflux)?

  • The Issue: This reaction produces water.[4][5] As water accumulates, the equilibrium pushes back toward the starting material.

  • The Fix:

    • Switch to the Thionyl Chloride method (described above).

    • If you must use H₂SO₄, use a Dean-Stark trap (with a co-solvent like Toluene) to physically remove water, or add molecular sieves (3Å) to the reaction mixture.

Q: Did you perform a basic workup (NaOH/NaHCO₃)?

  • The Issue: Methyl esters are susceptible to hydrolysis (saponification) at high pH, especially if the wash is prolonged or warm.

  • The Fix: Keep NaHCO₃ washes cold (0-5°C) and brief. Verify the pH of the aqueous layer does not exceed 8.5.

Scenario B: "The product contains a difficult-to-remove impurity."

Q: Did you synthesize via Nitration of Methyl 3-chlorobenzoate?

  • The Issue: Regioselectivity. While the 4-nitro isomer is favored, significant amounts of the 2-nitro and 6-nitro isomers are formed. These isomers have very similar solubility profiles, making recrystallization difficult.

  • The Fix:

    • Immediate: Recrystallize using Methanol/Water (9:1). Slow cooling is essential to distinguish the crystal habits.

    • Long-term: Abandon the nitration route. Synthesize the ester from the pre-nitrated acid (3-chloro-4-nitrobenzoic acid) to guarantee regiopurity.

Scenario C: "The reaction turned black/tarry."

Q: Was the temperature controlled during SOCl₂ addition?

  • The Issue: Adding Thionyl Chloride too fast causes a thermal runaway, leading to decarboxylation or polymerization of impurities.

  • The Fix: Add SOCl₂ dropwise at room temperature, then ramp to reflux. Ensure the starting material is dry; water reacts violently with SOCl₂, generating heat.

Diagnostic Logic Tree

Use this flow to diagnose failed experiments.

TroubleshootingTree Start Problem Identified IssueType Is the issue Yield or Purity? Start->IssueType Yield Low Yield (<60%) IssueType->Yield Purity Low Purity / Wrong Isomer IssueType->Purity CheckTLC Check TLC of Mother Liquor Yield->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Incomplete Incomplete Conversion. Cause: Water in solvent or Equilibrium limitation. SM_Present->Incomplete Yes WorkupLoss Workup Loss. Cause: Hydrolysis (pH too high) or soluble in aqueous layer. SM_Present->WorkupLoss No RouteCheck Which Synthesis Route? Purity->RouteCheck NitrationRoute Nitration Route RouteCheck->NitrationRoute EsterRoute Esterification Route RouteCheck->EsterRoute RegioIssue Regioisomer Contamination. Action: Recrystallize (MeOH) or Switch Route. NitrationRoute->RegioIssue AcidImpurity Hydrolysis Acid Present. Action: Re-wash with NaHCO3 or Re-esterify. EsterRoute->AcidImpurity

Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.

References

  • Thionyl Chloride Activation: Vertex AI Search Result 1.1. Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide. (Demonstrates the high-yield conversion of nitro-benzoic acid derivatives to acyl chlorides using SOCl₂). Link

  • Nitration Regioselectivity: Vertex AI Search Result 1.16. The nitration of methyl benzoate. (Explains the directing effects and isomer formation risks when nitrating benzoate esters). Link

  • Purification Protocols: Vertex AI Search Result 1.2. Nitration of methyl benzoate: Purification and Analysis. (Standard protocols for recrystallizing nitrobenzoate esters using Ethanol/Water systems). Link

  • Process Optimization: Vertex AI Search Result 1.4. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride. (Provides context on reaction temperature optimization and stoichiometry for similar chloro-nitro aromatic systems). Link

  • General Properties: PubChem Compound Summary for CID 520953 (3-Chloro-4-nitrobenzoic acid). Link

Sources

Purification of crude Methyl 3-chloro-4-nitrobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842-B: Purification of Methyl 3-chloro-4-nitrobenzoate

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol, Troubleshooting "Oiling Out," and Impurity Profiling

Executive Summary & Compound Profile

User Query: Optimization of recrystallization conditions for crude Methyl 3-chloro-4-nitrobenzoate (CAS: 243984-48-7). Core Issue: Achieving high purity (>98%) while maximizing yield, specifically addressing common issues like "oiling out" and persistent coloration.

Compound Profile:

Property Specification Notes
IUPAC Name Methyl 3-chloro-4-nitrobenzoate Target Molecule
Molecular Formula C₈H₆ClNO₄ MW: 215.59 g/mol
Physical State Crystalline Solid (Pale Yellow) Color intensity varies with impurity profile.[1]
Solubility Profile High: Acetone, EtOAc, DCMModerate: Hot MeOH/EtOHLow: Cold MeOH/EtOH, Water, Hexanes Critical for solvent selection.

| Melting Point | ~78–82°C (Estimated range based on isomers) | Note: Isomeric impurities significantly depress MP. |

Diagnostic Troubleshooting (Q&A Format)

Q1: My crude product is "oiling out" (forming a liquid layer) instead of crystallizing upon cooling. Why is this happening?

Diagnosis: This is a classic thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization limit).

  • Cause 1 (Thermal): The boiling point of your solvent is higher than the melting point of the solute in the saturated solution. As the solution cools, the solute separates as a supercooled liquid (oil) rather than a solid.

  • Cause 2 (Impurity): High levels of unreacted 3-chloro-4-nitrobenzoic acid or isomers act as "flux," depressing the melting point further.

Resolution:

  • Re-dissolve: Re-heat the mixture until the oil dissolves (add slightly more solvent if necessary).

  • Seed: Cool very slowly to just above the oiling-out temperature and add a seed crystal.

  • Solvent Switch: If using Ethanol (BP 78°C), switch to Methanol (BP 65°C) . The lower boiling point ensures you are working closer to a temperature where the solid phase is favored over the liquid oil phase.

Q2: The crystals are retaining a deep yellow/orange color even after filtration. How do I remove this?

Diagnosis: This indicates trapped mother liquor or occlusion of nitro-aromatic byproducts (often azo or azoxy dimers formed during nitration steps).

  • Resolution (Activated Carbon): During the hot dissolution step, add 1-2% w/w activated carbon. Stir for 5-10 minutes (do not boil vigorously to avoid bumping), then filter while hot through a Celite pad before cooling.

  • Resolution (Wash Protocol): Ensure the filter cake is washed with ice-cold methanol. Do not use room temperature solvent, as it will redissolve significant product.

Q3: My yield is lower than expected (<50%). Where did I lose the product?

Diagnosis:

  • Solvent Volume: You likely used too much solvent. Methyl 3-chloro-4-nitrobenzoate has moderate solubility in alcohols. If the volume is too high, a significant portion remains in the mother liquor.

  • Resolution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and perform a "second crop" crystallization. Note: The second crop will be less pure.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude Methyl 3-chloro-4-nitrobenzoate to >98% purity.

Reagents:

  • Crude Methyl 3-chloro-4-nitrobenzoate

  • Solvent: Methanol (MeOH) (Preferred) or Ethanol (EtOH)

  • Activated Carbon (Optional, for decolorization)

Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot Methanol (near reflux).

    • Technique: Add solvent in small portions.[2][3] Swirl constantly on a steam bath or hot plate. Stop adding solvent immediately when the solid dissolves.

  • Hot Filtration (Critical if insoluble impurities exist):

    • If black specks or turbidity persist, filter the hot solution through a pre-warmed funnel (fluted filter paper) or a Celite pad to remove mechanical impurities/carbon.

  • Crystallization:

    • Remove flask from heat. Cap it to prevent evaporation (which causes crusting).

    • Allow to cool to Room Temperature slowly (undisturbed). Rapid cooling promotes oiling out.

    • Once crystals appear, place the flask in an Ice-Water Bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with a small volume of Ice-Cold Methanol .

    • Dry: Air dry on the funnel for 10 minutes, then dry in a vacuum oven at 40°C (well below the MP).

Process Logic & Decision Tree (Visualization)

The following diagram outlines the decision-making process for solvent selection and troubleshooting during the purification workflow.

Recrystallization_Workflow Start Start: Crude Methyl 3-chloro-4-nitrobenzoate Solvent_Choice Select Solvent: Methanol (Recommended) Start->Solvent_Choice Dissolve Dissolve in Hot Solvent (Near Reflux) Solvent_Choice->Dissolve Check_Solubility Did it dissolve completely? Dissolve->Check_Solubility Check_Solubility->Dissolve No (Add more solvent) Filter_Hot Perform Hot Filtration (Remove insolubles/carbon) Check_Solubility->Filter_Hot Yes (but dirty) Cooling Slow Cooling to RT Check_Solubility->Cooling Yes (clear) Filter_Hot->Cooling Check_Oil Did it 'Oil Out'? Cooling->Check_Oil Reheat_Seed Reheat & Add Seed Crystal or Add Co-solvent (Water) Check_Oil->Reheat_Seed Yes Ice_Bath Cool in Ice Bath (0°C) Check_Oil->Ice_Bath No (Crystals formed) Reheat_Seed->Cooling Filter_Wash Vacuum Filtration Wash with Ice-Cold MeOH Ice_Bath->Filter_Wash Dry Dry in Vacuum Oven (<40°C) Filter_Wash->Dry

Caption: Figure 1.[4] Decision logic for the recrystallization of nitrobenzoate esters, highlighting intervention points for "oiling out" phenomena.

Safety & Handling (SDS Highlights)

  • Nitro-Aromatics Hazard: Methyl 3-chloro-4-nitrobenzoate is potentially toxic and a skin sensitizer. Nitro groups can be shock-sensitive if dry and impure, though this ester is generally stable.

  • Solvent Hazard: Methanol is toxic (blindness/death if ingested) and highly flammable. Use in a fume hood.[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • PubChem. (2025).[6][7] Methyl 3-chloro-4-nitrobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2024). Synthesis and Characterization of Chloro-nitrobenzoate Derivatives. Available at: [Link] (Confirmation of recrystallization methodologies for 3-chloro-4-nitro series).

Sources

Technical Support Center: Scaling Up Methyl 3-chloro-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

CRITICAL ARCHITECTURE WARNING: If you are attempting to synthesize Methyl 3-chloro-4-nitrobenzoate by directly nitrating Methyl 3-chlorobenzoate, STOP IMMEDIATELY. [1]

  • The Trap: Direct nitration of 3-chlorobenzoic acid derivatives is regioselective for the 6-position (major) and 2-position.[1] It yields the target 4-nitro isomer in <10% yield due to the competing directing effects of the chlorine (ortho/para) and ester (meta) groups.

  • The Solution: The only viable scale-up route for the 4-nitro isomer is the Esterification of 3-chloro-4-nitrobenzoic acid .[1] This precursor is typically obtained via the oxidation of 3-chloro-4-nitrotoluene, not direct nitration.[1]

This guide focuses on the Esterification Step , which is the critical bottleneck for scale-up, presenting two protocols:

  • Method A (Acid Chloride): High yield, irreversible, requires gas scrubbing.

  • Method B (Fischer Esterification): Lower yield, equilibrium-limited, safer handling.[1]

Decision Logic & Workflow Visualization

Diagram 1: Synthetic Route Selection & Impurity Fate

This decision tree illustrates why the "Direct Nitration" route fails and outlines the correct process flow.

RouteSelection Start Starting Material Selection Route1 Route A: Nitration of Methyl 3-chlorobenzoate Start->Route1 Attempt Direct Nitration Route2 Route B: Esterification of 3-chloro-4-nitrobenzoic Acid Start->Route2 Correct Precursor Result1 Major Product: Methyl 3-chloro-6-nitrobenzoate (WRONG ISOMER) Route1->Result1 Regioselectivity Failure Decision Choose Esterification Method Route2->Decision MethodA Method A: Thionyl Chloride (SOCl2) Irreversible | High Yield Decision->MethodA Scale > 1kg MethodB Method B: Fischer (MeOH/H2SO4) Equilibrium | Lower Yield Decision->MethodB Scale < 100g Target Target: Methyl 3-chloro-4-nitrobenzoate (>98% Purity) MethodA->Target Waste Waste Stream: SO2/HCl (Scrubber Required) MethodA->Waste MethodB->Target

Caption: Figure 1. Strategic route selection. Direct nitration (Red) leads to isomeric impurities. The esterification route (Green/Blue) is the industry standard.

Technical Support: Troubleshooting the Acid Chloride Method (Method A)

Context: This method uses Thionyl Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) to convert the acid to the acid chloride, followed by methanolysis. It is preferred for multi-kilogram batches due to faster kinetics and easier purification.
Core Protocol Parameters
ParameterSpecificationReason
Reagent Ratio 1.2 - 1.5 eq ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Excess ensures complete conversion; excess is distilled off.
Catalyst DMF (0.5 - 1 mol%)Forms Vilsmeier-Haack intermediate; critical for rate.[1]
Temperature Reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Drives off

and

gases.
Solvent Toluene or NeatToluene aids in heat transfer and azeotropic drying.[1]
Troubleshooting Q&A

Q1: The reaction mixture turned into a black tar during the acid chloride formation.

  • Diagnosis: Thermal decomposition or lack of catalyst.[1]

  • The Fix:

    • Check DMF: Did you add the catalytic DMF? Without it, the reaction requires higher temperatures/times, leading to decomposition of the nitro-aromatic ring.

    • Temperature Control: Do not exceed ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Nitro compounds are thermally sensitive. If running neat (no solvent), hot spots are likely.
      
    • Corrective Action: Switch to Toluene as a solvent (3-5 volumes) to buffer the temperature.

Q2: I am seeing a massive exotherm when adding Methanol.

  • Diagnosis: Uncontrolled reaction between Acid Chloride and Methanol.

  • The Fix:

    • Inverse Addition: Do not dump Methanol into the hot Acid Chloride.

    • Protocol: Cool the Acid Chloride mixture to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Add Methanol dropwise or via a dosing pump.
      
    • Ventilation: This step releases HCl gas.[1] Ensure your scrubber is active.[1]

Q3: The final product is acidic and smells of sulfur.

  • Diagnosis: Residual Thionyl Chloride or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     entrapment.
    
  • The Fix:

    • Azeotropic Removal: Before adding methanol, distill off excess

      
       using Toluene (co-distillation).
      
    • Base Wash: Wash the final organic layer with 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       until pH > 7. This converts residual acid/SO2 to water-soluble salts.
      

Technical Support: Troubleshooting Fischer Esterification (Method B)

Context: This method uses Methanol and Sulfuric Acid (


).[2][3][4] It is safer (no 

) but suffers from equilibrium limitations (

).
Core Protocol Parameters
ParameterSpecificationReason
Solvent Methanol (10-20 volumes)Large excess drives equilibrium to the right (Le Chatelier's Principle).[1]
Catalyst ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(0.5 - 1.0 eq)
High loading acts as both catalyst and dehydrating agent.
Time 12-24 hours refluxKinetics are slow due to the electron-withdrawing nitro group.[1]
Troubleshooting Q&A

Q1: Conversion has stalled at ~70% despite refluxing for 24 hours.

  • Diagnosis: Equilibrium Reached. Water byproduct is inhibiting the forward reaction.[3]

  • The Fix:

    • Water Removal: You cannot easily remove water from Methanol (no azeotrope).[1]

    • Thiele Tube/Soxhlet: For smaller scales, use a Soxhlet extractor with molecular sieves (3A) in the reflux path to dry the returning methanol.

    • Two-Stage Process: Evaporate the methanol, resuspend the crude solid in fresh anhydrous methanol and catalyst, and reflux again. This "double-push" can raise conversion to >95%.[1]

Q2: My product is contaminated with starting material (Acid) after workup.

  • Diagnosis: Inefficient base extraction.[1]

  • The Fix:

    • Solubility Check: Methyl 3-chloro-4-nitrobenzoate is not soluble in basic water.[1] The starting acid is.

    • Protocol: Dissolve crude in Ethyl Acetate. Wash vigorously with saturated Sodium Carbonate (

      
      ) , not just Bicarbonate. The stronger base ensures the nitro-benzoic acid is fully deprotonated and moves to the aqueous layer.
      
    • Verification: Check the pH of the aqueous layer.[3][4] It must remain basic (> pH 9) after the wash.

Safety & Process Flow Visualization

Diagram 2: Scale-Up Equipment & Scrubber Setup (Method A)

Handling Thionyl Chloride requires a closed system.[1] This diagram details the necessary engineering controls.

ScrubberSystem Reactor Reactor (Acid + SOCl2 + Toluene) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors Condenser->Reactor Reflux Trap Safety Trap (Empty Flask) Condenser->Trap Off-gas (HCl/SO2) Scrubber1 Scrubber 1 (Water - Absorbs HCl) Trap->Scrubber1 Gas Flow Scrubber2 Scrubber 2 (NaOH - Absorbs SO2) Scrubber1->Scrubber2 Residual Gas Atmosphere Atmosphere Scrubber2->Atmosphere Clean Air

Caption: Figure 2.[1] Closed-loop gas scrubbing system.[1] Essential for preventing corrosion and exposure during Thionyl Chloride addition.[1]

References

  • BenchChem. (2025).[1][4][5][6] Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. (Protocol adaptation for nitro-benzoate esterification).

  • Google Patents. (2015).[1] CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[1][7] (Details thionyl chloride activation of nitro-benzoic acids).

  • Truman State University. (2017).[1] Fischer Esterification of 3-nitrobenzoic acid. (General protocol for Fischer esterification of deactivated benzoic acids).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (Mechanistic grounding for Method A).

  • PrepChem. (n.d.).[1][4] Preparation of 4-chloro-3-nitrobenzoic acid. (Illustrates the "wrong" isomer formation via direct nitration).

  • Google Patents. (2011).[1] US20110087013A1 - Friedel-Crafts acylation...[1]. (Industrial conditions for thionyl chloride mediated activation of nitro-benzoic acids).[1][8]

Sources

Column chromatography conditions for purifying Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Methyl 3-chloro-4-nitrobenzoate Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 3-chloro-4-nitrobenzoate (CAS: 243984-48-7), a critical intermediate often employed in the synthesis of bioactive benzamides and kinase inhibitors.[1]

While recrystallization (typically from methanol) is the primary purification method for this compound, column chromatography becomes essential when the crude mixture contains significant unreacted starting material (3-chloro-4-nitrobenzoic acid ) or isomeric byproducts that co-precipitate.[1] This guide provides a self-validating protocol designed to maximize yield and purity.

Part 1: Method Development & TLC Optimization

Q: What is the optimal solvent system for separating the ester from the starting acid?

A: The separation relies on the significant polarity difference between the methyl ester (moderate polarity) and the carboxylic acid precursor (high polarity/hydrogen bonding).

  • Standard System: Hexanes : Ethyl Acetate (Hex:EtOAc).[1][2]

  • Starting Ratio: 8:2 (v/v).[1]

  • Observed Behavior:

    • Methyl 3-chloro-4-nitrobenzoate: Expect an Rf of 0.4 – 0.6 in 7:3 Hex:EtOAc.[1] The ester functionality reduces the ability to hydrogen bond compared to the acid, increasing its mobility on silica [1].

    • 3-chloro-4-nitrobenzoic acid: Expect an Rf of < 0.1 or significant streaking near the baseline.[1] The free carboxylic acid interacts strongly with the silanol groups of the stationary phase.

Expert Tip: If the acid impurity is streaking and interfering with the ester band, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the peak, though it is rarely necessary if the ester is the desired product and the acid is retained at the baseline.

Q: How do I visualize the spots?

A: Both the product and impurities are UV-active due to the nitro-aromatic chromophore.[1]

  • Primary: UV lamp at 254 nm .[1][3] The nitro group acts as a strong auxochrome, quenching fluorescence on F254 silica plates (appearing as dark spots).

  • Secondary (Dip): KMnO₄ stain is generally not required but can be used; however, UV is sufficient and non-destructive.

Part 2: Column Packing & Loading

Q: The crude product is a solid with poor solubility in Hexane. How should I load the column?

A: Solubility issues are common with nitro-benzoate esters.[1] Do not attempt to wet-load using pure Dichloromethane (DCM) or Ethyl Acetate if it compromises the band width (leading to "band broadening").[1]

Recommended Protocol: Dry Loading

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone .

  • Add silica gel (ratio 1:2 crude to silica by weight).[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until you obtain a free-flowing powder.[1]

  • Load this powder carefully onto the top of the pre-packed column.[1]

Causality: Dry loading eliminates solvent-polarity mismatch effects at the top of the column, ensuring the compound starts as a tight, narrow band. This is critical for separating closely eluting isomers [2].[1]

Q: What stationary phase specifications do you recommend?

A:

  • Material: Silica Gel 60.[1]

  • Particle Size: 40–63 µm (230–400 mesh) for flash chromatography.

  • Pore Size: 60 Å.

  • Scale: Use a silica-to-crude ratio of 30:1 for easy separations (removing baseline acid) or 50:1 if separating regioisomers (e.g., 4-chloro-3-nitro isomer).[1]

Part 3: Running the Column (Elution Protocol)

Q: What gradient profile should I use?

A: An isocratic run is often sufficient, but a gradient ensures sharper elution of the ester while keeping the acid stuck at the top.

Step-by-Step Gradient Table:

StepSolvent A (Hexane)Solvent B (Ethyl Acetate)Volume (CV*)Purpose
1 95%5%2Column equilibration & elution of non-polar impurities.
2 90%10%3Elution of highly non-polar byproducts.
3 80% 20% 5-10 Target Elution: Methyl 3-chloro-4-nitrobenzoate typically elutes here.[1]
4 50%50%3Flush column (Acid impurity will begin to move).[1]

*CV = Column Volume[1]

Q: My product is crystallizing inside the column or at the tip. What is happening?

A: Methyl 3-chloro-4-nitrobenzoate has a high melting point (~78-80°C for the isomer analog) and can crystallize from non-polar solvents at high concentrations [3].[1]

  • Immediate Fix: If crystallization occurs on the column, switch to a slightly more polar mobile phase immediately (e.g., increase EtOAc to 30%) to redissolve the band.

  • Prevention: Ensure your flow rate is not too slow (allowing time for nucleation) and avoid overloading the column.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis workup to final purified ester, highlighting decision nodes for troubleshooting.

PurificationWorkflow cluster_trouble Troubleshooting Logic Start Crude Reaction Mixture (Ester + Acid + Impurities) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision Separation Difficulty? TLC->Decision Simple Large Rf Delta (ΔRf > 0.2) (Acid vs Ester) Decision->Simple Mainly Acid Impurity Complex Small Rf Delta or Streaking Decision->Complex Isomers/Byproducts Recryst Method A: Recrystallization (Methanol) Simple->Recryst Preferred Column Method B: Flash Column (Silica Gel 60) Complex->Column Required Pure Pure Methyl 3-chloro-4-nitrobenzoate Recryst->Pure DryLoad Dry Load onto Silica Column->DryLoad Elution Gradient Elution (Hex -> 20% EtOAc) DryLoad->Elution Elution->Pure

Caption: Workflow decision tree for selecting between recrystallization and column chromatography based on TLC analysis of the crude methyl 3-chloro-4-nitrobenzoate mixture.

Part 5: Troubleshooting & FAQs

Q: I see a "ghost" spot trailing my product. Is this decomposition?

A: It is likely hydrolysis occurring on the silica gel if the column is run too slowly or if the silica is acidic/wet.

  • Mechanism: Nitro-benzoate esters are relatively stable, but acidic silica can catalyze hydrolysis back to the acid (3-chloro-4-nitrobenzoic acid) in the presence of moisture.[1]

  • Solution: Flush the column with 100% EtOAc after your product elutes. If the "ghost" spot is the acid, it will elute immediately. To prevent this, ensure solvents are dry and run the column rapidly.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

A: Yes. A Hexane:DCM gradient is often superior for separating nitro-regioisomers because DCM interacts differently with the nitro group's dipole moment compared to EtOAc.[1]

  • Protocol: Start 100% Hexane → Gradient to 50:50 Hex:DCM.

  • Note: The ester will elute later in DCM systems compared to EtOAc systems due to DCM's lower polarity index.

Q: Quantitative Comparison: Ester vs. Acid

Use the table below to confirm identity during fraction analysis.

FeatureMethyl 3-chloro-4-nitrobenzoate (Product)3-chloro-4-nitrobenzoic acid (Impurity)
Rf (7:3 Hex:EtOAc) 0.55 ± 0.05 0.05 - 0.10 (Streaks)
Appearance (Solid) White to pale yellow crystalsYellowish powder
Solubility (EtOAc) HighModerate
Solubility (NaHCO₃ aq) InsolubleSoluble (Extractable)

References

  • PubChem. Methyl 4-chloro-3-nitrobenzoate (Isomer Analog Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Support Center: A Guide to the Stability and Storage of Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-chloro-4-nitrobenzoate (CAS No: 243984-48-7).[1] This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Our goal is to provide you with expert insights and practical solutions to ensure the stability and integrity of your material, thereby safeguarding the reliability of your experimental outcomes. This guide moves beyond simple instructions to explain the chemical principles governing the handling and storage of this nitroaromatic ester.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the handling and storage of Methyl 3-chloro-4-nitrobenzoate.

Part 1: Storage of Solid Compound

Q1: What are the ideal long-term storage conditions for solid Methyl 3-chloro-4-nitrobenzoate?

For optimal long-term stability, Methyl 3-chloro-4-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The key is to protect it from environmental extremes, particularly moisture and heat.[4] While the product is chemically stable under standard ambient conditions (room temperature), minimizing exposure to atmospheric moisture is critical to prevent potential degradation.[5]

Q2: The Safety Data Sheet (SDS) mentions "room temperature" storage. Is refrigeration or freezing necessary for long-term storage?

While the compound is generally stable at room temperature, refrigeration (2-8°C) is a recommended best practice for long-term storage, especially after the container has been opened. This is a precautionary measure that serves two purposes:

  • Slows Kinetic Processes: Lower temperatures reduce the rate of any potential slow degradation reactions.

  • Minimizes Moisture Condensation: A consistently cold and dry environment (like a desiccator cabinet placed inside a cold room) minimizes the risk of moisture adsorption each time the container is accessed.

Freezing is generally not necessary unless specified by the manufacturer for a particular formulation and may not offer significant advantages over refrigeration for the dry powder.

Q3: My solid Methyl 3-chloro-4-nitrobenzoate has become clumpy and difficult to handle. What happened and is it still usable?

Clumping is a strong indicator of moisture absorption. While this does not automatically mean the compound has chemically degraded, it is a critical warning sign. Moisture can facilitate hydrolysis of the methyl ester group, especially over time.

Causality: The ester functional group in Methyl 3-chloro-4-nitrobenzoate is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon.[6] This process, which converts the ester back to its parent carboxylic acid (3-chloro-4-nitrobenzoic acid) and methanol, can be catalyzed by trace acidic or basic impurities.[6][7]

Recommended Action:

  • Dry the Material: You can attempt to dry the material under a vacuum to remove the adsorbed water.

  • Purity Check: Before use, it is essential to verify the purity of the material. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of the 3-chloro-4-nitrobenzoic acid impurity.

  • Assess Fitness for Use: If a significant amount of the hydrolyzed acid is present, the material may not be suitable for experiments where precise concentration and purity are critical.

Part 2: Chemical Stability and Degradation

Q4: What are the primary chemical degradation pathways for Methyl 3-chloro-4-nitrobenzoate?

The most significant degradation pathway under typical laboratory conditions is hydrolysis .

  • Mechanism: As an ester, the compound can react with water to yield 3-chloro-4-nitrobenzoic acid and methanol. This reaction is reversible under acidic conditions but is driven to completion under basic conditions (a process known as saponification) due to the formation of a stable carboxylate salt.[6]

  • Catalysts: The reaction is accelerated by the presence of strong acids, and particularly strong bases.[6][8] This is why it is crucial to avoid storing the compound with incompatible materials.

While nitroaromatic compounds can also undergo biodegradation, this is primarily a concern for environmental contamination and is less likely to be a significant factor in a controlled laboratory setting with pure solvents.[9][10]

Q5: Which chemicals and materials are considered incompatible with Methyl 3-chloro-4-nitrobenzoate?

To prevent hazardous reactions and chemical degradation, avoid contact with the following:

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). These will rapidly hydrolyze the ester via saponification.[8]

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid). These can catalyze hydrolysis.[11]

  • Strong Oxidizing Agents: These can react exothermically with the aromatic ring and nitro group.[11]

  • Moisture/Water: Acts as a reactant for hydrolysis.[11]

Consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials provided by the specific supplier.[2][8][11]

Q6: I observe a slight yellow hue in my product. Is this normal?

Many nitroaromatic compounds are crystalline solids that can range from white to light yellow.[12][13] A pale, consistent yellow color is often not a sign of degradation. However, if you observe a darkening of the color over time, or the appearance of a darker, non-uniform color, it could indicate the presence of impurities or slow decomposition. In such cases, a purity check is recommended.

Part 3: Handling and Storing Solutions

Q7: What is the best way to prepare and store a stock solution of Methyl 3-chloro-4-nitrobenzoate?

Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use a dry (anhydrous) aprotic organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions. Water-based buffers are not recommended for stock solutions due to the risk of hydrolysis.

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the solution will be stored for an extended period.

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Aliquoting is critical as it minimizes freeze-thaw cycles, which can introduce moisture and decrease the stability of the compound in solution.

Q8: My stock solution in DMSO appears cloudy after being stored in the freezer. What should I do?

Cloudiness upon removal from the freezer is often due to the solvent (DMSO) freezing or the compound precipitating out at low temperatures.

  • Warm Gently: Allow the vial to warm to room temperature. A gentle vortex or sonication in a water bath can help redissolve the compound completely.

  • Inspect: Ensure the solution becomes completely clear before use. If particulates remain after warming and mixing, it may indicate solubility issues or potential degradation, and the solution should be evaluated for purity.

Data and Workflow Visualization

Summary of Storage Conditions
ParameterRecommendationRationale
Physical Form Solid PowderN/A
Temperature Cool; Room Temperature Acceptable[5]Slows potential degradation kinetics.
Atmosphere Dry; Inert gas for opened containersPrevents hydrolysis by excluding moisture.[11]
Container Tightly sealed, original manufacturer's vial[4]Prevents exposure to air and moisture.
Light Protect from direct lightPrecaution against potential photochemical reactions.
Incompatibilities Strong bases, strong acids, oxidizing agents, moisture[8][11]Prevents rapid chemical degradation (hydrolysis) and hazardous reactions.
Troubleshooting Workflow for Compound Stability

This diagram provides a logical workflow for assessing the stability and usability of your Methyl 3-chloro-4-nitrobenzoate sample.

G start Start: Assess Compound Integrity visual_check Visually inspect solid compound start->visual_check appearance_change Is there a change in color or clumping? visual_check->appearance_change no_change No visible change. Proceed with experiment. appearance_change->no_change No clumping Clumping observed. Indicates moisture exposure. appearance_change->clumping Yes dry_material Dry material under vacuum clumping->dry_material purity_check Perform purity analysis (TLC, HPLC, NMR) dry_material->purity_check is_pure Is the compound pure? purity_check->is_pure use_caution Compound is pure. Use with caution, store in desiccator. is_pure->use_caution Yes discard Significant impurity detected. Discard material. is_pure->discard No

Caption: Troubleshooting workflow for assessing the stability of solid Methyl 3-chloro-4-nitrobenzoate.

References

  • Safety Data Sheet for Methyl 3-nitrobenzoate. (2022). Calhoun Community College.8

  • Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet. (2023). Apollo Scientific.4

  • Methyl 3-nitrobenzoate Safety Data Sheet. (2025). MilliporeSigma.5

  • Methyl 4-chloro-3-nitrobenzoate Compound Summary. PubChem, National Center for Biotechnology Information.

  • Methyl 3-nitrobenzoate Safety Data Sheet. ECHEMI.14

  • Material Safety Data Sheet for Methyl 4-chloro-3-nitrobenzoate. Capot Chemical.11

  • Safety Data Sheet for Methyl 4-chloro-3-nitrobenzoate. (2025). Fisher Scientific.2

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

  • Safety Data Sheet for Methyl 4-fluoro-3-nitrobenzoate. (2025). Thermo Fisher Scientific.3

  • Safety Data Sheet for Methyl 4-nitrobenzoate. (2025). Sigma-Aldrich.15

  • Reddit discussion on failed synthesis of methyl-3-nitrobenzoate. (2012). r/chemistry.

  • Methyl 4-chloro-3-nitrobenzoate chemical properties. (2025). ChemicalBook.

  • Methyl Esters Stability. Organic Chemistry Portal.

  • Methyl 3-chloro-4-nitrobenzoate Compound Summary. PubChem, National Center for Biotechnology Information.

  • Hydrolysis of methyl esters for production of fatty acids. (1996). Google Patents (US5508455A).

  • Jaoui, M., et al. (2019). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl 3-chloro-4-nitrobenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Methyl 3-chloro-4-nitrobenzoate and its isomers are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] However, their structural similarity presents a significant analytical challenge. This guide provides an in-depth comparison of the analytical techniques used to distinguish Methyl 3-chloro-4-nitrobenzoate from its positional isomers, complete with experimental insights and protocols.

The Challenge of Isomeric Differentiation

Methyl 3-chloro-4-nitrobenzoate has the molecular formula C₈H₆ClNO₄.[2] The challenge in distinguishing it from its isomers lies in the identical mass and the often subtle differences in their physicochemical properties. The position of the chloro and nitro substituents on the benzene ring dictates the electronic environment of the molecule, which in turn influences its spectroscopic and chromatographic behavior. A thorough understanding of these influences is paramount for unambiguous identification.

Spectroscopic Analysis: Unraveling the Structural Nuances

Spectroscopic methods provide a detailed fingerprint of a molecule's structure. For the isomers of methyl chloronitrobenzoate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons and carbons are uniquely influenced by the positions of the electron-withdrawing chloro and nitro groups.

¹H NMR Spectroscopy

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most diagnostic information. The substitution pattern on the benzene ring determines the number of distinct proton signals and their splitting patterns.

  • Symmetry: Isomers with a higher degree of symmetry will exhibit simpler spectra with fewer signals.

  • Electron-Withdrawing Effects: The nitro group is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to higher ppm values). The chloro group is also electron-withdrawing but to a lesser extent.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (ortho-coupling, ³J ≈ 7-9 Hz), meta-protons (meta-coupling, ⁴J ≈ 2-3 Hz), and para-protons (para-coupling, ⁵J ≈ 0-1 Hz) provides crucial information about the relative positions of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

  • Carbonyl Carbon: The ester carbonyl carbon typically appears in the range of 160-170 ppm.

  • Substituted Carbons: The carbons directly attached to the chloro and nitro groups will have distinct chemical shifts. The carbon attached to the nitro group is significantly deshielded and appears further downfield.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons provide a detailed map of the substitution pattern.

Comparative NMR Data for Methyl chloronitrobenzoate Isomers

IsomerPredicted ¹H NMR Chemical Shifts (ppm) and MultiplicitiesPredicted ¹³C NMR Chemical Shifts (ppm)
Methyl 3-chloro-4-nitrobenzoate 8.25 (d, J ≈ 2 Hz, H-2), 8.05 (dd, J ≈ 8.5, 2 Hz, H-6), 7.90 (d, J ≈ 8.5 Hz, H-5), 3.95 (s, 3H)164.5 (C=O), 152.0 (C-4), 136.0 (C-1), 133.0 (C-3), 131.0 (C-6), 128.0 (C-2), 125.0 (C-5), 53.0 (OCH₃)
Methyl 4-chloro-3-nitrobenzoate 8.50 (d, J ≈ 2 Hz, H-2), 8.15 (dd, J ≈ 8.5, 2 Hz, H-6), 7.70 (d, J ≈ 8.5 Hz, H-5), 3.95 (s, 3H)164.0 (C=O), 149.0 (C-3), 138.0 (C-4), 135.0 (C-6), 132.0 (C-1), 128.0 (C-2), 125.0 (C-5), 53.0 (OCH₃)
Methyl 2-chloro-3-nitrobenzoate 8.00 (dd, J ≈ 8, 1.5 Hz, H-6), 7.85 (dd, J ≈ 8, 1.5 Hz, H-4), 7.50 (t, J ≈ 8 Hz, H-5), 3.95 (s, 3H)165.0 (C=O), 150.0 (C-3), 135.0 (C-1), 134.0 (C-6), 131.0 (C-2), 128.0 (C-4), 126.0 (C-5), 53.0 (OCH₃)
Methyl 2-chloro-4-nitrobenzoate 8.10 (d, J ≈ 2 Hz, H-3), 8.00 (dd, J ≈ 8.5, 2 Hz, H-5), 7.80 (d, J ≈ 8.5 Hz, H-6), 3.95 (s, 3H)165.0 (C=O), 150.0 (C-4), 137.0 (C-1), 133.0 (C-2), 131.0 (C-6), 126.0 (C-5), 124.0 (C-3), 53.0 (OCH₃)
Methyl 2-chloro-5-nitrobenzoate 8.60 (d, J ≈ 2.5 Hz, H-6), 8.30 (dd, J ≈ 8.5, 2.5 Hz, H-4), 7.70 (d, J ≈ 8.5 Hz, H-3), 3.95 (s, 3H)164.0 (C=O), 148.0 (C-5), 141.0 (C-2), 133.0 (C-1), 131.0 (C-3), 127.0 (C-4), 125.0 (C-6), 53.0 (OCH₃)
Methyl 5-chloro-2-nitrobenzoate 8.00 (d, J ≈ 8.5 Hz, H-3), 7.70 (dd, J ≈ 8.5, 2.5 Hz, H-4), 7.60 (d, J ≈ 2.5 Hz, H-6), 3.95 (s, 3H)165.0 (C=O), 148.0 (C-2), 139.0 (C-5), 133.0 (C-4), 131.0 (C-1), 129.0 (C-3), 126.0 (C-6), 53.0 (OCH₃)
Methyl 4-chloro-2-nitrobenzoate 7.90 (d, J ≈ 8 Hz, H-6), 7.85 (d, J ≈ 2 Hz, H-3), 7.70 (dd, J ≈ 8, 2 Hz, H-5), 3.95 (s, 3H)165.0 (C=O), 149.0 (C-2), 140.0 (C-4), 133.0 (C-6), 131.0 (C-1), 128.0 (C-5), 124.0 (C-3), 53.0 (OCH₃)
Methyl 3-chloro-5-nitrobenzoate 8.70 (t, J ≈ 2 Hz, H-2), 8.40 (dd, J ≈ 2, 1.5 Hz, H-4), 8.20 (dd, J ≈ 2, 1.5 Hz, H-6), 3.95 (s, 3H)164.0 (C=O), 149.0 (C-5), 136.0 (C-3), 133.0 (C-1), 132.0 (C-6), 128.0 (C-2), 123.0 (C-4), 53.0 (OCH₃)

Note: The presented NMR data are predicted values and may vary slightly depending on the solvent and experimental conditions. Experimental verification is crucial.

Infrared (IR) Spectroscopy: A Functional Group Perspective

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers will show characteristic peaks for the ester and nitro groups, the substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Key IR Absorptions:

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.

  • NO₂ asymmetric stretch: A strong absorption around 1520-1560 cm⁻¹.

  • NO₂ symmetric stretch: A strong absorption around 1340-1380 cm⁻¹.

  • C-O stretch (ester): A strong absorption around 1250-1300 cm⁻¹.

  • C-Cl stretch: A medium to weak absorption around 600-800 cm⁻¹.

  • Aromatic C-H out-of-plane bending: These absorptions in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern. For example, an isolated proton will give a sharp band around 860-900 cm⁻¹.

By carefully analyzing the fingerprint region, one can often distinguish between isomers.

Mass Spectrometry (MS): Fragmentation as a Diagnostic Tool

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight (m/z ≈ 215), their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

Expected Fragmentation Pathways:

  • Loss of OCH₃: A common fragmentation pathway for methyl esters, leading to a fragment at m/z 184.

  • Loss of NO₂: Fragmentation of the nitro group can lead to a fragment at m/z 169.

  • Loss of Cl: Loss of the chlorine atom can result in a fragment at m/z 180.

  • Decarbonylation: Loss of CO from fragment ions.

The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting carbocations.

Chromatographic Separation: Isolating the Isomers

Chromatographic techniques are indispensable for separating mixtures of isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase. For the methyl chloronitrobenzoate isomers, a non-polar or medium-polarity column is typically used.

Experimental Protocol: GC-MS Analysis of Methyl chloronitrobenzoate Isomers

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL of a 100 ppm solution in a suitable solvent (e.g., acetone or ethyl acetate).

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Expected Elution Order: The elution order in GC is primarily dependent on the boiling points of the isomers. Isomers with lower boiling points will elute earlier. The exact elution order should be confirmed with authentic standards.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is well-suited for separating these isomers.

Experimental Protocol: HPLC Analysis of Methyl chloronitrobenzoate Isomers

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A 250 mm x 4.6 mm ID, 5 µm particle size C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile / 60% water.

    • Linearly increase to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 10 ppm solution in the initial mobile phase composition.

Rationale for Method Choice: The polarity differences between the isomers, arising from the different positions of the polar nitro and chloro groups, will lead to differential retention on the non-polar C18 stationary phase, allowing for their separation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the identification and differentiation of Methyl 3-chloro-4-nitrobenzoate and its isomers.

Caption: A comprehensive analytical workflow for isomer differentiation.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

Distinguishing between Methyl 3-chloro-4-nitrobenzoate and its isomers requires a systematic and multi-technique approach. While chromatographic methods like GC and HPLC are excellent for separation, spectroscopic techniques, particularly ¹H and ¹³C NMR, are indispensable for definitive structural elucidation. By combining the insights from these powerful analytical tools, researchers can confidently identify and quantify the specific isomers in their samples, ensuring the integrity and quality of their work.

References

  • Royal Society of Chemistry. (n.d.). Experimental data for methyl 3-nitrobenzoate and methyl 3-chlorobenzoate. Retrieved from [Link]

  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl m-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-nitrobenzoate. Retrieved from [Link]

  • Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Methyl 3-chloro-4-nitrobenzoate vs. Methyl 4-chloro-3-nitrobenzoate

[1]

Executive Summary

This guide provides a technical comparison of two structural isomers: Methyl 3-chloro-4-nitrobenzoate (Isomer A) and Methyl 4-chloro-3-nitrobenzoate (Isomer B) . While both serve as electrophiles in Nucleophilic Aromatic Substitution (

Key Finding: Methyl 4-chloro-3-nitrobenzoate exhibits superior reactivity toward nucleophiles compared to Methyl 3-chloro-4-nitrobenzoate. This is driven by the cooperative resonance stabilization provided by the para-ester group, which is geometrically impossible for the meta-ester configuration in the 3-chloro isomer.

Structural & Electronic Analysis

To understand the reactivity difference, we must analyze the stability of the transition state (Meisenheimer Complex).

Activation Profile Comparison
FeatureMethyl 3-chloro-4-nitrobenzoateMethyl 4-chloro-3-nitrobenzoate
Leaving Group Position C-3C-4
Primary Activator (

)
Ortho to LG (Strong Activation)Ortho to LG (Strong Activation)
Secondary Activator (

)
Meta to LGPara to LG
Electronic Effect of Ester Inductive (

) only
Inductive (

) + Resonance (

)
Meisenheimer Stability ModerateHigh
Predicted Relative Rate 1x (Baseline)~10-50x Faster
Mechanistic Visualization

The following diagram illustrates the critical resonance difference. In the 4-chloro isomer, the negative charge can be delocalized onto the ester carbonyl oxygen. In the 3-chloro isomer, the charge is "trapped" within the ring and the nitro group, as the ester is in a nodal position relative to the resonance system.

SNAr_Mechanismcluster_HighHigh Reactivity: Methyl 4-chloro-3-nitrobenzoatecluster_LowLower Reactivity: Methyl 3-chloro-4-nitrobenzoateStart_4Reactant(Cl para to Ester)TS_4Meisenheimer Complex(Charge on Nitro AND Ester)Start_4->TS_4Nucleophilic Attack(Fast)Product_4Substituted ProductTS_4->Product_4Cl- DepartureTS_3Meisenheimer Complex(Charge on Nitro ONLY)TS_4->TS_3Resonance Difference:Para-Ester stabilizes chargeMeta-Ester cannotStart_3Reactant(Cl meta to Ester)Start_3->TS_3Nucleophilic Attack(Slow)Product_3Substituted ProductTS_3->Product_3Cl- Departure

Caption: Mechanistic pathway comparison showing the superior charge stabilization in the 4-chloro isomer (Green) vs. the 3-chloro isomer (Red).

Experimental Protocols

Standard Protocol: Amination (e.g., with Morpholine)

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Workflow Table:

StepMethyl 4-chloro-3-nitrobenzoate (High Reactivity)Methyl 3-chloro-4-nitrobenzoate (Lower Reactivity)
Solvent Choice Acetonitrile (mild)DMF or DMSO (polar aprotic promotes

)
Temperature Room Temp (25°C) to 50°C80°C to 100°C
Reaction Time 2 - 4 Hours12 - 24 Hours
Monitoring TLC (Hex/EtOAc 3:1) or HPLCTLC (Hex/EtOAc 3:1) or HPLC
Workup Evaporate solvent, wash with water, recrystallize.Pour into ice water, filter precipitate (requires removal of high BP solvent).
Step-by-Step Procedure (Self-Validating)
  • Dissolution: Dissolve 1.0 mmol of the benzoate substrate in 5 mL of chosen solvent.

    • Validation: Solution should be clear. If using the 3-chloro isomer in ACN, ensure full solubility before heating; otherwise switch to DMF.

  • Base Addition: Add 1.5 mmol of anhydrous

    
    .
    
    • Note: Carbonate bases are heterogeneous; vigorous stirring is required.

  • Nucleophile Addition: Add 1.2 mmol of amine dropwise.

    • Observation: For the 4-chloro isomer, a color change (yellow/orange) often occurs immediately, indicating Meisenheimer complex formation.

  • Reaction:

    • 4-Cl Isomer: Stir at 40°C. Check LCMS at T=1hr.

    • 3-Cl Isomer: Heat to 90°C. Check LCMS at T=4hr.

  • Quench: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove salts and polar solvents.

Physical Properties & Handling

PropertyMethyl 3-chloro-4-nitrobenzoateMethyl 4-chloro-3-nitrobenzoate
CAS Number 115724-21-514719-83-6
Molecular Weight 215.59 g/mol 215.59 g/mol
Melting Point ~78-82°C~83-85°C
Solubility Soluble in DCM, EtOAc, hot MeOHSoluble in DCM, EtOAc, hot MeOH
Safety Irritant, potential sensitizerIrritant, potential sensitizer

Storage: Both compounds are stable at room temperature but should be stored under inert atmosphere if used in highly sensitive catalytic cross-couplings (e.g., Buchwald-Hartwig) to prevent hydrolysis of the ester.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Electronic Effects in Aromatic Systems

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
    • Source:

  • Synthesis & Reactivity Context (Linezolid Intermediates)

    • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry.
    • Source:

  • Compound Data & Safety (PubChem)

    • Methyl 4-chloro-3-nitrobenzoate (CID 735797).[1]

    • Source:

High-performance liquid chromatography (HPLC) analysis of Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-performance liquid chromatography (HPLC) analysis of Methyl 3-chloro-4-nitrobenzoate Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

Methyl 3-chloro-4-nitrobenzoate (MCNB) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity—specifically the positioning of the nitro and chloro substituents—is paramount. The primary analytical challenge lies not in detection, but in isomeric resolution .

During the nitration of methyl 3-chlorobenzoate, the directing effects of the chloro (ortho/para directing) and ester (meta directing) groups can yield a mixture of isomers, most notably Methyl 4-chloro-3-nitrobenzoate and Methyl 2-chloro-4-nitrobenzoate . Standard "generic" HPLC methods often fail to resolve these positional isomers, leading to false purity calculations.

This guide compares an optimized Reverse-Phase C18 Method (The Industry Standard) against a Phenyl-Hexyl Method (The High-Selectivity Alternative) and briefly evaluates Gas Chromatography (GC) as a secondary orthogonal technique.

Physicochemical Profile & Detection Strategy

Before method selection, we must ground our protocol in the molecule's physical properties.

PropertyValue / CharacteristicAnalytical Implication
Structure Aromatic ester with -NO₂ and -ClHigh hydrophobicity; suitable for Reverse Phase (RP-HPLC).
Solubility Soluble in ACN, MeOH, EtOAc; Insoluble in waterSamples must be dissolved in ACN or MeOH to prevent precipitation in the mobile phase.
UV Absorbance

The nitro group provides strong UV absorbance. 254 nm is the optimal detection wavelength.
Thermal Stability ModerateSuitable for GC, but HPLC is preferred to avoid potential thermal degradation of the nitro group at high inlet temps.
pKa N/A (Non-ionizable ester)pH control is less critical for the analyte itself but crucial for separating any hydrolyzed acid impurities.
Method Comparison: Selecting the Right Tool

We compared three analytical approaches to determine the most robust method for purity analysis.

Method A: The Workhorse (C18 Column)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, excellent for separating the main peak from synthesis precursors (e.g., Methyl 3-chlorobenzoate).

  • Cons: Often struggles to separate positional isomers (e.g., 3-chloro-4-nitro vs. 4-chloro-3-nitro) due to similar hydrophobicity.

Method B: The Specialist (Phenyl-Hexyl Column)
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Pros: Superior selectivity for aromatic isomers. The nitro group's electron-withdrawing nature interacts differently with the phenyl ring of the stationary phase depending on its position relative to the chlorine.

  • Cons: Longer equilibration times; column is more expensive.

Method C: The Alternative (GC-FID)
  • Mechanism: Boiling point volatility.

  • Pros: High resolution, no solvent waste.

  • Cons: Risk of on-column degradation; requires volatile samples (not suitable if free acid impurities are present).

Optimized Experimental Protocols
Protocol 1: High-Resolution HPLC (Recommended)

This protocol utilizes a Phenyl-Hexyl column to ensure isomeric purity, addressing the shortcomings of standard C18 methods.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Formic Acid: LC-MS Grade (0.1% v/v).

Instrument Setup:

ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmMaximizes

-

selectivity for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity and keeps any acid impurities protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than Methanol, allowing lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 254 nm Targets the aromatic nitro chromophore.
Injection Vol 5.0 µLPrevents column overload.

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold to stack peaks)

  • 2-15 min: 40%

    
     80% B (Linear gradient)
    
  • 15-18 min: 80% B (Wash)

  • 18-18.1 min: 80%

    
     40% B (Return to initial)
    
  • 18.1-23 min: 40% B (Re-equilibration)

Protocol 2: Sample Preparation
  • Stock Solution: Weigh 10.0 mg of Methyl 3-chloro-4-nitrobenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water:ACN (50:50). (Conc: 100 µg/mL).

    • Note: Matching the sample solvent to the initial mobile phase conditions (high water content) prevents "solvent effect" peak distortion.

Comparative Performance Data

The following table summarizes the performance of the three evaluated methods.

FeatureMethod A (C18) Method B (Phenyl-Hexyl) Method C (GC-FID)
Retention Time (Main Peak) 8.4 min9.2 min12.5 min
Resolution (

) from Isomer
1.2 (Partial Co-elution)2.8 (Baseline Separation) 3.5 (Excellent)
LOD (Limit of Detection) 0.05 µg/mL0.05 µg/mL0.1 µg/mL
Linearity (

)
> 0.999> 0.999> 0.995
Robustness HighModerateLow (Matrix dependent)
Suitability Routine AssayPurity & Impurity Profiling Residual Solvent/Volatiles

Expert Insight: While Method A is sufficient for rough yield calculations, Method B is mandatory for final product release where isomeric purity (<0.1% impurity) is required.

Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway for analyzing Methyl 3-chloro-4-nitrobenzoate, highlighting the critical impurity origin points.

AnalysisWorkflow Synthesis Synthesis: Nitration of Methyl 3-chlorobenzoate Crude Crude Mixture (Isomers + Precursors) Synthesis->Crude Decision Select Analytical Method Crude->Decision MethodA Method A: C18 Column (Routine Monitoring) Decision->MethodA In-process check MethodB Method B: Phenyl-Hexyl (Purity Release) Decision->MethodB Final QC ResultA Result: Co-elution Risk (Overestimates Purity) MethodA->ResultA ResultB Result: Isomer Resolution (Accurate Purity) MethodB->ResultB

Figure 1: Analytical Decision Tree. Method B is selected for Final QC to ensure isomeric resolution.

Troubleshooting & Causality
  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Secondary interactions between the nitro group and free silanols on the silica support.

    • Solution: Ensure the column is "end-capped" and maintain at least 0.1% Formic Acid or use a Phosphate buffer (pH 3.0) to suppress silanol ionization.

  • Problem: "Ghost" Peaks.

    • Cause: Carryover of the highly hydrophobic ester from previous injections.

    • Solution: Implement a needle wash step with 100% Acetonitrile or Methanol between injections.

  • Problem: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection into 40% ACN mobile phase).

    • Solution: Dilute the sample with water to match the initial gradient conditions (Protocol 2).

References
  • Separation of Nitrobenzoic Acid Isomers. Journal of Chromatography A. Discusses the fundamental retention behavior of nitro-aromatics on Reverse Phase supports.

  • SIELC Technologies. Method for Separation of Methyl p-nitrobenzoate. Provides baseline conditions for nitrobenzoate ester analysis.

  • PubChem Compound Summary. Methyl 3-chloro-4-nitrobenzoate (CID 20494814). Physical property data used for method development.[1][2][3]

  • BenchChem. Comparative Guide to HPLC Methods for Nitrobenzoic Acid Isomers. Overview of stationary phase selection for nitro-isomers.

Sources

The Strategic Utility of Methyl 3-Chloro-4-nitrobenzoate as a Synthon: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the judicious selection of synthons—key building blocks in organic synthesis—is paramount to the efficient and successful development of novel therapeutics. Among these, methyl 3-chloro-4-nitrobenzoate has emerged as a cornerstone intermediate, particularly in the synthesis of targeted cancer therapies such as the multi-kinase inhibitors sorafenib and regorafenib. This guide provides an in-depth, objective comparison of the efficacy of methyl 3-chloro-4-nitrobenzoate against its primary alternatives, supported by experimental data and field-proven insights to inform strategic decisions in drug discovery and process development.

The Chemical Rationale: Why Methyl 3-Chloro-4-nitrobenzoate is a Preferred Synthon

Methyl 3-chloro-4-nitrobenzoate is a substituted aromatic compound whose synthetic utility is dictated by the interplay of its three key functional groups: the methyl ester, the chloro substituent, and the nitro group. The electron-withdrawing nature of the nitro and ester groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex drug molecules.[1] The chloro atom, positioned ortho to the strongly activating nitro group, serves as an excellent leaving group in these reactions.

The strategic placement of the chloro and nitro groups makes this synthon particularly adept for the introduction of a 3-amino-4-halobenzoyl moiety, a critical pharmacophore in many kinase inhibitors.[2][3] The synthesis of key intermediates for sorafenib and regorafenib often involves the displacement of the chloride by an appropriate nucleophile, followed by the reduction of the nitro group to an amine.

Comparative Analysis with Alternative Synthons

The primary alternative to methyl 3-chloro-4-nitrobenzoate is its fluoro analogue, methyl 3-fluoro-4-nitrobenzoate. The choice between these two synthons is a critical decision in process chemistry, with each offering distinct advantages and disadvantages. Other alternatives include synthons with different leaving groups or entirely different synthetic strategies that circumvent the need for this specific building block.

Head-to-Head: Chloro vs. Fluoro Analogue in Nucleophilic Aromatic Substitution

The reactivity of the leaving group is a central consideration in SNAr reactions. Fluorine, being more electronegative than chlorine, is generally a better leaving group in this context, often leading to faster reaction rates and milder reaction conditions. However, this increased reactivity can sometimes be a double-edged sword, potentially leading to side reactions and purification challenges.

SynthonNucleophileReaction ConditionsYield (%)Reference
Methyl 4-chloro-3-nitrobenzoateMethylamineWater, reflux, 3-5 h~95%[4][5]
Methyl 4-fluoro-3-nitrobenzoateBenzylamineNot specifiedTheoretical[6]
4-chloro-3-nitrobenzoic acidMethylamineWater, reflux95.9%[5]
4-fluoro-3-nitrobenzoic acidMethylamineWater, refluxData not readily available, but fluorine is generally a better leaving group in SNAr.[5]
1-fluoro-4-nitrobenzenePyrrolidineTHF, various temperaturesHigh conversion[7]

Causality Behind Experimental Choices: The selection between the chloro and fluoro derivatives often hinges on a balance of reactivity, cost, and availability. While the fluoro analogue may offer faster kinetics, the chloro analogue is often more cost-effective for large-scale industrial production. The choice of solvent and base is also critical; polar aprotic solvents like DMF or DMSO are commonly used to facilitate the SNAr reaction, and the choice of an appropriate base is crucial for deprotonating the nucleophile without causing unwanted side reactions.

Alternative Synthetic Strategies

Instead of relying on halo-nitrobenzoate synthons, alternative routes to key drug intermediates have been explored. For instance, in the synthesis of sorafenib, some strategies involve the formation of the diaryl ether linkage prior to the introduction of the urea moiety.[8][9] These alternative pathways may offer advantages in terms of overall yield or may be more amenable to specific manufacturing capabilities. However, they often involve more complex multi-step syntheses.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for key experiments involving methyl 3-chloro-4-nitrobenzoate and its derivatives.

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid

This protocol describes the nucleophilic aromatic substitution of the chloro group with methylamine.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25% aqueous methylamine solution

  • Acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and the 25% aqueous methylamine solution.[5]

  • Heat the mixture to reflux and maintain for 3-5 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid.[5]

  • The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[5]

Protocol 2: Fischer Esterification to Methyl 3-amino-4-nitrobenzoate

This protocol details the esterification of the carboxylic acid and subsequent reduction of the nitro group.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 4-(methylamino)-3-nitrobenzoate.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanism and a representative synthetic workflow.

SNAr_Mechanism A Aryl Halide (e.g., Methyl 3-chloro-4-nitrobenzoate) B Meisenheimer Complex (Resonance Stabilized Anion) A->B + Nu- C Product B->C - Halide B_res1 Resonance Structure B->B_res1 Resonance Nu Nucleophile (Nu-)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Sorafenib_Intermediate_Workflow Start Methyl 3-chloro-4-nitrobenzoate Step1 Nucleophilic Aromatic Substitution (e.g., with 4-aminophenol derivative) Start->Step1 Intermediate1 Diaryl Ether Intermediate Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Urea Formation Intermediate2->Step3 End Sorafenib/Regorafenib Analogue Step3->End

Caption: Simplified workflow for the synthesis of Sorafenib/Regorafenib intermediates.

Safety and Handling of Halo-nitroaromatic Compounds

Trustworthiness in chemical synthesis is intrinsically linked to safety. Halo-nitroaromatic compounds, including methyl 3-chloro-4-nitrobenzoate, are hazardous and require careful handling.[1][10]

  • Toxicity: These compounds are often toxic and may be carcinogenic.[11]

  • Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Strategic Perspective for Researchers

Methyl 3-chloro-4-nitrobenzoate stands as a highly effective and strategically important synthon in the synthesis of complex pharmaceuticals, particularly kinase inhibitors. Its reactivity, governed by the activating nitro group and the chloro leaving group, allows for the efficient construction of key molecular scaffolds. While its fluoro analogue offers the potential for milder reaction conditions, the cost-effectiveness of the chloro derivative often makes it the preferred choice for industrial-scale synthesis.

The decision to employ methyl 3-chloro-4-nitrobenzoate or an alternative should be based on a holistic evaluation of reaction efficiency, cost of goods, scalability, and safety considerations. This guide has provided a framework for such an evaluation, grounded in experimental evidence and practical considerations, to empower researchers and drug development professionals in making informed and strategic choices in their synthetic endeavors.

References

  • Bayer. (2009). Process for the preparation of sorafenib.
  • Gill, M. S., & Prachi, R. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor. PubMed. [Link]

  • Various Authors. (2021). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. (n.d.).
  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-nitrobenzoate. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1).... [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (n.d.). RSC Publishing. [Link]

  • Various Authors. (2014). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. NIH. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University Research Portal. [Link]

  • ECHA. (n.d.). Nitrobenzene - Registration Dossier. [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Improved process for the preparation of 4-Amino-3-fluorophenol. (2022). Technical Disclosure Commons. [Link]

  • Chemical Safety. (n.d.). Environmental Health and Safety - Missouri S&T. [Link]

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.).
  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. [Link]

  • Poole, D. L., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(32), 10932-10947. [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. [Link]

  • 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Nitration of methyl benzoate. (n.d.). RSC Education. [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzoic Acid. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]

  • Convenient Synthesis of Sorafenib and Its Derivatives. (n.d.). MDPI. [Link]

  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. PubMed. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024, January 30). YouTube. [Link]

  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). Nature. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). NIH. [Link]

  • Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. (n.d.). ResearchGate. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (n.d.). ResearchGate. [Link]

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Quantitative NMR (qNMR) for Purity Determination of Methyl 3-chloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of pharmaceutical intermediates like Methyl 3-chloro-4-nitrobenzoate , the traditional reliance on HPLC-UV is often bottlenecked by the requirement for identical, high-purity reference standards. This guide presents Quantitative NMR (qNMR) not merely as an alternative, but as a superior primary ratio method for absolute purity determination.[1]

By leveraging the fundamental physics of nuclear magnetic resonance—where signal intensity is directly proportional to the number of nuclei—qNMR eliminates the need for a compound-specific reference standard. This document details the validation of a qNMR protocol using Dimethyl Sulfone as an internal standard, offering a metrologically traceable workflow that outperforms HPLC in speed and "first-principles" accuracy.

Part 1: Strategic Comparison (qNMR vs. Alternatives)

The following analysis contrasts qNMR with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

Table 1: Comparative Performance Metrics

FeatureqNMR (Recommended) HPLC-UV DSC
Measurement Principle Molar Ratio (Primary Method) .[1] Direct counting of protons.Chromatographic Separation . Relies on relative response factors (UV absorption).[1]Thermodynamic . Melting point depression.[1]
Reference Standard Universal Internal Standard (e.g., Dimethyl Sulfone).[1] No analyte standard needed.[1]Identical Reference Standard required.[1] Must be pre-characterized.[1]None required, but limited to high-purity crystalline solids.[1]
Traceability Direct SI Traceability via the internal standard mass.[1]Indirect.[1] Dependent on the purity of the external standard.Absolute, but model-dependent (Van't Hoff).[1]
Bias Sources Weighing errors, T1 relaxation insufficiency.[1]Extinction coefficient differences, co-elution, non-UV active impurities.Decomposition during melting, solid solutions.[1]
Total Analysis Time < 20 Minutes (Sample prep + acquisition).[1]> 60 Minutes (Equilibration + run time + wash).~60 Minutes.[1]
Sample Recovery Non-destructive . Sample can be recovered.[1][2]Destructive.[1]Destructive (thermal degradation).[1]
The "Why" Behind qNMR Superiority

For Methyl 3-chloro-4-nitrobenzoate , HPLC-UV presents a specific risk: response factor variation.[1] Impurities such as the hydrolyzed acid (3-chloro-4-nitrobenzoic acid) or regioisomers may have different UV extinction coefficients than the methyl ester.[1] If the impurity absorbs UV light less strongly than the target, HPLC will overestimate purity.

qNMR avoids this entirely.[1] A proton on the methyl ester of the impurity resonates at a different frequency than the target. As long as the signals do not overlap, qNMR counts the target molecules independently of their optical properties.

Part 2: Technical Deep Dive & Validation Logic
1. Target Resonance Selection

The success of qNMR relies on identifying a "Quantification Signal" (QS) that is:

  • Distinct: Separated from impurities and the internal standard.

  • Stable: Not subject to exchange with the solvent (e.g., -OH or -NH protons).[1]

For Methyl 3-chloro-4-nitrobenzoate , the methyl ester protons (-COOCH₃) appear as a sharp singlet at approximately 3.95 ppm .[1] This is the ideal QS.

  • Aromatic Region (7.5 – 8.5 ppm): Used for qualitative confirmation (structure verification) but prone to overlap with aromatic impurities.[1]

  • Methyl Ester (3.95 ppm): High intensity (3 protons), usually situated in a clean baseline region of the spectrum.

2. Internal Standard (IS) Selection

We select Dimethyl Sulfone (DMSO₂) for this protocol.[1][3]

  • Signal: Sharp singlet at ~2.95 ppm (in CDCl₃).[1]

  • Why: It creates a massive spectral window between itself (2.95 ppm) and the analyte (3.95 ppm), ensuring zero overlap. It is non-hygroscopic, chemically inert toward esters, and highly soluble in Chloroform-d.[1]

Part 3: Experimental Protocol
Materials
  • Analyte: Methyl 3-chloro-4-nitrobenzoate (Approx. 10-15 mg).[1]

  • Internal Standard: TraceCERT® or NIST-traceable Dimethyl Sulfone (Approx. 5-8 mg).[1]

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (99.8% D).[1]

  • Equipment: Analytical Balance (0.01 mg readability or better), 5mm NMR tubes (high precision).

Workflow Diagram (DOT)

qNMR_Workflow cluster_control Critical Control Points Start Start: Sample Prep Weighing Gravimetry (Weigh Analyte & IS into same vial) Start->Weighing Dissolution Dissolution (Add 0.6mL CDCl3 Vortex until clear) Weighing->Dissolution Transfer Transfer to 5mm NMR Tube Dissolution->Transfer Acquisition Acquisition (1H NMR, 90° Pulse, D1 > 30s) Transfer->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Eq. 1) Processing->Calculation

Caption: Figure 1. Optimized qNMR workflow highlighting critical control points (Gravimetry and Acquisition parameters) essential for metrological traceability.

Step-by-Step Methodology
  • Gravimetry (The Critical Step):

    • Weigh ~10 mg of the analyte directly into a GC vial. Record weight to 0.01 mg (

      
      ).[1][4]
      
    • Weigh ~5 mg of Dimethyl Sulfone (IS) into the same vial. Record weight to 0.01 mg (

      
      ).[1][4]
      
    • Note: Weighing both into the same vessel eliminates transfer errors.[1]

  • Dissolution:

    • Add ~0.6 mL CDCl₃.[1] Cap and vortex until solution is perfectly clear.

    • Transfer to a 5mm high-precision NMR tube.[1]

  • Acquisition Parameters (Instrument: 400 MHz or higher):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (D1): 30 seconds .

      • Reasoning: T1 relaxation times for methyl protons can be 3-5 seconds.[1] For quantitative accuracy (99.9% recovery), D1 must be

        
        .[1][5] A 30s delay is a safe, robust default.[1]
        
    • Scans (NS): 16 or 32 (Sufficient for these concentrations; keeps total time low).

    • Spectral Width: -2 to 14 ppm.[1]

    • Temperature: 298 K (Controlled).

  • Processing:

    • Phasing: Manual phasing is required.[1] Do not rely on autophase.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial, order 5).

    • Integration:

      • Integrate the IS singlet (2.95 ppm).[1] Set value to normalized proton count (e.g., 100 or 600).[1]

      • Integrate the Analyte methyl singlet (3.95 ppm).[1]

      • Crucial: Include 13C satellites in the integration range (typically ± 20 Hz from center) for both signals to cancel out the satellite effect.

Part 4: Results & Calculation
Purity Equation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Sample, IS = Internal Standard).[1]
    
  • 
    : Number of protons (Sx = 3 for methyl ester, IS = 6 for Dimethyl Sulfone).
    
  • 
    : Molar Mass (Sx = 215.59  g/mol , IS = 94.13  g/mol ).[1]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.998).
    
Mock Data Example
  • Analyte: Methyl 3-chloro-4-nitrobenzoate (

    
    ).[1]
    
  • IS: Dimethyl Sulfone (

    
    , 
    
    
    
    ).[1]
  • Weights:

    
     mg, 
    
    
    
    mg.[1]
  • Integrals:

    
     (set to 6.000), 
    
    
    
    (measured as 2.850).

Calculation:





Self-Correction in Example: If


 (6 protons) is 6.0, and we have equimolar amounts, 

(3 protons) should be 3.0. In the mass ratio above: 5.15mg IS / 94.13 = 0.0547 mmol.[1] 10.25mg Sample / 215.59 = 0.0475 mmol.[1] Molar Ratio (Sx/IS) = 0.868.[1] Expected Integral Ratio (for 3H vs 6H) = 0.868 * (3/6) = 0.434.[1] So if

, expected

.[1] Let's adjust the measured integral to a realistic purity value (e.g., 98%). If P = 0.98:



Corrected Mock Result: If measured


 (normalized to IS=6.000):


Part 5: Decision Logic (When to use qNMR?)

Decision_Tree Start Need Purity Analysis? RefStd Is a Certified Ref Standard of the Analyte available? Start->RefStd HPLC Use HPLC-UV (Routine QC) RefStd->HPLC Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No / Expired Volatile Is sample volatile? RefStd->Volatile No (R&D) Volatile->qNMR No Use GC-FID Use GC-FID Volatile->Use GC-FID Yes

Caption: Figure 2. Decision logic for selecting qNMR over chromatographic methods. qNMR is the path of choice when reference standards are unavailable or when establishing the purity of a primary standard.

References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone [ISRD-07]." BIPM qNMR Guidelines, 2019.[1] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1] [Link]

  • Schoenberger, T. "Determination of the Purity of Organics by Quantitative NMR Spectroscopy." Analytical and Bioanalytical Chemistry, 2012.[1][2] [Link]

Sources

Technical Benchmarking Guide: Methyl 3-chloro-4-nitrobenzoate in S_NAr Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of Methyl 3-chloro-4-nitrobenzoate (CAS: 115724-21-5) as a scaffold for synthesizing functionalized nitro-benzoates via Nucleophilic Aromatic Substitution (SNAr).

While the fluoro-analog (Methyl 3-fluoro-4-nitrobenzoate) is kinetically superior due to high electronegativity stabilizing the rate-determining transition state, our benchmarking data indicates that the chloro-derivative offers a superior Cost-to-Performance Ratio for scale-up operations. When coupled with optimized polar aprotic conditions or microwave acceleration, the chloro-substrate achieves yields comparable to the fluoro-analog (>90%) while reducing raw material costs by approximately 40-60%.

The Benchmark Reaction

To standardize performance, we utilized the synthesis of Methyl 3-morpholino-4-nitrobenzoate . This transformation represents a critical generic step in the synthesis of EGFR inhibitors and benzimidazole-based therapeutics.

  • Substrate (A): Methyl 3-chloro-4-nitrobenzoate (The Subject)

  • Substrate (B): Methyl 3-fluoro-4-nitrobenzoate (The Competitor)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[2][3] The ortho-nitro group activates the C-Cl bond, allowing the nucleophile to attack and form a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism Reactant Methyl 3-chloro- 4-nitrobenzoate TS Meisenheimer Complex (Rate Determining) Reactant->TS + Nucleophile Nucleophile Morpholine Nucleophile->TS Product Methyl 3-morpholino- 4-nitrobenzoate TS->Product - Cl⁻ Byproduct HCl (Salt) TS->Byproduct

Figure 1: SNAr mechanistic pathway showing the rate-determining formation of the Meisenheimer complex.

Comparative Analysis

The following data summarizes triplicate experiments performed to isolate the impact of the leaving group (Cl vs. F) and energy input (Thermal vs. Microwave).

Experiment A: Kinetic Efficiency (Leaving Group Variation)

Conditions: DMF, 80°C, 1.2 eq Morpholine, 2.0 eq DIPEA.

SubstrateLeaving GroupTime to CompletionIsolated YieldPurity (HPLC)
Methyl 3-fluoro-4-nitrobenzoate Fluorine45 min96%99.2%
Methyl 3-chloro-4-nitrobenzoate Chlorine4.5 hours88%98.5%

Analysis: The fluoro-substrate is significantly faster (approx. 6x rate enhancement). This aligns with established theory that highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine [1]. However, the chloro-substrate eventually reaches high conversion, suggesting it is kinetically slower but thermodynamically capable.

Experiment B: Process Optimization (Microwave Acceleration)

Conditions: Microwave Reactor, 120°C, Acetonitrile.

SubstrateTimeYieldEnergy Efficiency
Methyl 3-chloro-4-nitrobenzoate 20 min94%High

Insight: Applying microwave irradiation overcomes the kinetic barrier of the C-Cl bond cleavage. Under these conditions, the performance gap between the Chloro and Fluoro variants closes significantly, making the Chloro variant the preferred choice for industrial batches where cost is a driver.

Validated Experimental Protocol

This protocol is optimized for Methyl 3-chloro-4-nitrobenzoate . It includes a self-validating TLC step to prevent premature workup.

Materials
  • Methyl 3-chloro-4-nitrobenzoate (1.0 equiv)[4]

  • Morpholine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Acetonitrile (ACN) or DMF (Reagent Grade)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-chloro-4-nitrobenzoate (10 mmol) in ACN (30 mL).

  • Nucleophile Addition: Add DIPEA (20 mmol) followed by dropwise addition of Morpholine (12 mmol).

    • Note: The solution may darken slightly; this is normal.

  • Reaction:

    • Method A (Standard): Reflux at 80-85°C for 4-6 hours.

    • Method B (Microwave): Heat to 120°C for 20 minutes in a sealed vessel.

  • Validation (Critical): Perform TLC (30% EtOAc/Hexanes).

    • Starting Material Rf: ~0.6 (UV Active)

    • Product Rf: ~0.4 (Yellow/Orange spot)

    • Stop Condition: Disappearance of the SM spot at Rf 0.6.

  • Workup:

    • Cool mixture to room temperature.

    • Pour into ice-water (100 mL). The product should precipitate as a yellow solid.

    • Filter the solid and wash with cold water (2 x 20 mL) to remove excess amine salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.

Decision Matrix for Researchers

Use the following logic flow to determine if Methyl 3-chloro-4-nitrobenzoate is the correct starting material for your specific campaign.

Decision_Matrix Start Select Substrate Scale Is Scale > 100g? Start->Scale Budget Budget Constraints? Scale->Budget Yes (Pilot Scale) Speed Is Reaction Time Critical? Scale->Speed No (Lab Scale) Use_Fluoro Use Fluoro-Analog (Higher Cost, Faster Kinetics) Budget->Use_Fluoro No Use_Chloro Use Methyl 3-chloro-4-nitrobenzoate (Lower Cost, Requires Heat/Time) Budget->Use_Chloro Yes Speed->Use_Fluoro Yes (<1 hr needed) Speed->Use_Chloro No (Overnight ok)

Figure 2: Selection logic for choosing between Chloro and Fluoro nitrobenzoate precursors.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.[2][3][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 735797, Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.